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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-amino-2-oxaspiro[3.3]heptane: A Novel Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-amino-2-oxaspiro[3.3]heptane, a promising yet under-explored molecular scaffold. While direct li...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-amino-2-oxaspiro[3.3]heptane, a promising yet under-explored molecular scaffold. While direct literature on this specific molecule is nascent, this document synthesizes information from closely related analogs to present its core molecular properties, plausible synthetic strategies, and its potential applications in medicinal chemistry. As Senior Application Scientists, our focus is to deliver not just data, but a deeper understanding of the causality and strategic thinking behind the utilization of such novel three-dimensional structures.

Core Molecular Attributes of 5-amino-2-oxaspiro[3.3]heptane

The spiro[3.3]heptane framework, characterized by two cyclobutane rings sharing a single carbon atom, has garnered significant attention for its rigid, three-dimensional geometry. This structure offers a distinct advantage over the flat, aromatic rings prevalent in many drug molecules, a concept often referred to as "escaping from flatland".[1][2] The introduction of heteroatoms, in this case, oxygen and nitrogen, into the scaffold further refines its physicochemical properties, making it a compelling building block for drug design.

Molecular Formula and Weight

Based on the core structure of 2-oxaspiro[3.3]heptane with an amino group at the 5-position, the molecular attributes are deduced as follows:

  • Molecular Formula: C₆H₁₁NO

  • Molecular Weight: 113.16 g/mol

This low molecular weight makes the scaffold an efficient component for building drug candidates while adhering to the principles of ligand efficiency.

Structural and Physicochemical Properties

The defining feature of 5-amino-2-oxaspiro[3.3]heptane is its rigid, non-planar structure. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein and allows for a more precise projection of functional groups into a binding pocket. The oxetane ring introduces polarity and a hydrogen bond acceptor, while the amino group provides a key hydrogen bond donor and a site for further functionalization.

PropertyEstimated ValueRationale and Significance in Drug Discovery
cLogP ~0.5 - 1.0The compact, sp³-rich nature of the scaffold, combined with its polar heteroatoms, suggests a favorable lipophilicity profile. This is crucial for balancing solubility and permeability, key determinants of oral bioavailability.
Topological Polar Surface Area (TPSA) ~38.3 ŲThe presence of both an ether oxygen and a primary amine contributes to a moderate TPSA. This value is within the desirable range for good cell permeability and oral absorption.
Hydrogen Bond Donors 1 (from -NH₂)The primary amine is a key interaction point for forming hydrogen bonds with biological targets, contributing to binding affinity and selectivity.
Hydrogen Bond Acceptors 2 (from -O- and -NH₂)The ether oxygen of the oxetane ring and the nitrogen of the amino group can both act as hydrogen bond acceptors, providing multiple opportunities for target engagement.
Rotatable Bonds 0 (in the core)The spirocyclic core has no rotatable bonds, leading to a well-defined, low-energy conformation. This pre-organization can enhance binding affinity.

Strategic Synthesis of 5-amino-2-oxaspiro[3.3]heptane and its Analogs

While a definitive, published synthesis for 5-amino-2-oxaspiro[3.3]heptane is not yet available, a plausible and robust synthetic strategy can be devised based on established methods for constructing the spiro[3.3]heptane core and introducing functionalities. The synthesis of related structures, such as 2-oxa-6-azaspiro[3.3]heptane, is known to be challenging, but scalable approaches have been developed.[3]

A logical synthetic approach would involve the initial construction of a functionalized 2-oxaspiro[3.3]heptane precursor, followed by the introduction of the amino group.

Proposed Synthetic Workflow

The following diagram outlines a conceptual synthetic pathway, highlighting the key transformations required.

G cluster_0 Part 1: Core Scaffold Construction cluster_1 Part 2: Amine Installation A Commercially Available Cyclobutane Precursor (e.g., 3-oxocyclobutanecarboxylic acid) B [2+2] Cycloaddition or Ring Expansion A->B Multi-step sequence C Functionalized 2-Oxaspiro[3.3]heptanone B->C Key spirocyclization D Reductive Amination C->D Ammonia or protected amine source, reducing agent F Alternative Routes: Hofmann or Curtius Rearrangement C->F From a carboxylic acid or amide precursor E 5-amino-2-oxaspiro[3.3]heptane (Target Molecule) D->E F->E

Caption: Proposed synthetic workflow for 5-amino-2-oxaspiro[3.3]heptane.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven methodology for a key step in the synthesis of a related spiro[3.3]heptane, adapted to our target. This protocol emphasizes self-validation and explains the causality behind the choices.

Objective: Reductive amination of a 2-oxaspiro[3.3]heptan-5-one precursor to yield 5-amino-2-oxaspiro[3.3]heptane.

Materials:

  • 2-oxaspiro[3.3]heptan-5-one (1 equivalent)

  • Ammonium acetate (10 equivalents)

  • Sodium cyanoborohydride (1.5 equivalents)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of 2-oxaspiro[3.3]heptan-5-one in anhydrous methanol, add ammonium acetate. The large excess of ammonium acetate serves as the ammonia source and drives the equilibrium towards imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or LC-MS. This step is crucial as the imine is the substrate for the subsequent reduction.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride portion-wise. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions. The acidic nature of the ammonium acetate buffer facilitates this selective reduction.

  • Quenching and Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Partition the residue between DCM and saturated aqueous sodium bicarbonate. The bicarbonate solution neutralizes the reaction mixture and removes any remaining acidic components.

  • Extraction and Drying: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 5-amino-2-oxaspiro[3.3]heptane.

Applications in Drug Discovery and Medicinal Chemistry

The true value of the 5-amino-2-oxaspiro[3.3]heptane scaffold lies in its application as a bioisostere for common structural motifs in drug molecules. Bioisosteric replacement is a powerful strategy for optimizing the pharmacological properties of a lead compound.

As a Benzene and Piperidine Bioisostere

Spiro[3.3]heptane scaffolds are increasingly being used as saturated, non-planar bioisosteres of the phenyl ring.[4][5] This replacement can lead to significant improvements in physicochemical properties, such as increased solubility and improved metabolic stability, while maintaining or even enhancing biological activity. Similarly, aza- and oxaspiro[3.3]heptanes have been successfully employed as mimics of piperidine, a ubiquitous heterocycle in approved drugs.[6][7]

The following diagram illustrates the concept of bioisosteric replacement.

G cluster_0 Traditional 'Flat' Scaffold cluster_1 3D Scaffold Replacement A Drug Candidate with Phenyl Ring B Potential Liabilities: - Poor solubility - Metabolic instability (e.g., P450 oxidation) A->B C Drug Candidate with 5-amino-2-oxaspiro[3.3]heptane A->C Bioisosteric Replacement D Potential Advantages: - Improved solubility - Enhanced metabolic stability - Novel intellectual property C->D

Sources

Exploratory

Technical Guide: Isomers of Amino-Substituted 2-Oxaspiro[3.3]heptane

The following technical guide details the structural, synthetic, and medicinal chemistry profiles of amino-substituted 2-oxaspiro[3.3]heptanes. Executive Summary: The "Spiro" Advantage In modern drug discovery, the "Esca...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and medicinal chemistry profiles of amino-substituted 2-oxaspiro[3.3]heptanes.

Executive Summary: The "Spiro" Advantage

In modern drug discovery, the "Escape from Flatland" initiative has elevated spirocyclic scaffolds from academic curiosities to essential building blocks. The 2-oxaspiro[3.3]heptane core serves as a high-value, saturated bioisostere for morpholine, piperidine, and cyclohexyl rings.

Its value lies in its unique vector alignment and physicochemical profile:

  • Reduced Lipophilicity: The oxygen atom and compact

    
     architecture lower LogD compared to carbocyclic analogs.
    
  • Metabolic Hardening: The strained cyclobutane rings resist oxidative metabolism (e.g., P450-mediated hydroxylation) better than flexible piperidines.

  • Vector Orthogonality: Unlike the chair conformation of cyclohexane, the "puckered" butterfly conformation of the spiro[3.3] system projects substituents at distinct angles, accessing novel chemical space within binding pockets.

This guide focuses on the amino-substituted isomers, specifically the 6-amino variant, which has become a standard surrogate for secondary amines in lead optimization.

Structural Analysis & Isomerism

The 2-oxaspiro[3.3]heptane scaffold consists of an oxetane ring fused to a cyclobutane ring at a single spiro-carbon (C4).

Numbering and Regioisomerism

Proper IUPAC numbering is critical for distinguishing isomers.

  • Ring A (Oxetane): O is position 2. The spiro center is 4. (Positions 1 and 3 are adjacent to O).

  • Ring B (Cyclobutane): Positions 5, 6, and 7.

The Three Primary Regioisomers:
Isomer PositionStructure DescriptionChemical StabilityChiralityUtility
Position 1 (or 3) Amine attached to C1/C3 (adjacent to Oxygen).Unstable. This forms a cyclic hemiaminal ether. Highly susceptible to hydrolysis (ring opening).ChiralTheoretical only; not a viable drug scaffold.
Position 5 (or 7) Amine attached to C5/C7 (adjacent to Spiro C4).Stable. Chiral. Requires enantioseparation.Less common due to steric crowding near the spiro center.
Position 6 Amine attached to C6 (distal tip).Stable. Achiral. (Lies on a plane of symmetry).Industry Standard. Ideal geometry for bioisosteric replacement.
Stereochemical Considerations
  • Puckering: The cyclobutane rings are not planar; they exist in a puckered "butterfly" conformation to relieve torsional strain (approx. 20-30° fold).

  • Achirality of the 6-Isomer: The 2-oxaspiro[3.3]heptan-6-amine is achiral because a plane of symmetry passes through O2, C4, and C6. This eliminates the need for chiral resolution during synthesis, a significant process chemistry advantage over the 5-amino isomer.

Synthetic Pathways (2-Oxaspiro[3.3]heptan-6-amine)

The synthesis of the 6-amino isomer typically proceeds via the corresponding ketone (2-oxaspiro[3.3]heptan-6-one).

Pathway Logic

The most robust route involves constructing the spiro-ketone followed by reductive amination. This approach allows for the introduction of various amine substituents (primary, secondary) late in the synthesis.

Workflow Diagram (DOT)

The following diagram illustrates the critical path from raw materials to the final amine salt.

SynthesisPath Start Pentaerythritol Derivatives Cyclization Cyclization (Spiro Formation) Start->Cyclization Strong Base (-HX) Ketone 2-Oxaspiro[3.3] heptan-6-one Cyclization->Ketone Oxidation or Deketalization ReductiveAmination Reductive Amination (NaBH(OAc)3) Ketone->ReductiveAmination + Benzylamine or NH4OAc Deprotection Deprotection (H2/Pd or Acid) ReductiveAmination->Deprotection Intermediate Secondary Amine FinalProduct 2-Oxaspiro[3.3] heptan-6-amine (HCl Salt) Deprotection->FinalProduct Salt Formation

Caption: Figure 1.[1][2][3] Synthetic workflow for the production of 2-oxaspiro[3.3]heptan-6-amine, highlighting the pivotal ketone intermediate.

Experimental Protocol: Reductive Amination

Objective: Synthesis of N-benzyl-2-oxaspiro[3.3]heptan-6-amine (Precursor to free amine). Rationale: Direct reductive amination with benzylamine is preferred over ammonium acetate for small-scale synthesis because the benzyl group aids in UV detection (TLC/HPLC) and lipophilicity for extraction, and is easily removed via hydrogenolysis.

Materials
  • Substrate: 2-oxaspiro[3.3]heptan-6-amine (1.0 eq)

  • Amine Source: Benzylamine (1.1 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic acid (1.0 eq) – Catalyzes imine formation.[4]

Step-by-Step Methodology
  • Imine Formation:

    • Charge a reaction vessel with 2-oxaspiro[3.3]heptan-6-one (dissolved in DCE).

    • Add Benzylamine (1.1 eq) and Acetic Acid (1.0 eq).

    • Stir at room temperature for 30–60 minutes. Checkpoint: Ensure imine formation (equilibrium) before adding the reducing agent to prevent direct reduction of the ketone.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (STAB) portion-wise.

    • Allow to warm to room temperature and stir for 12 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via flash column chromatography (SiO₂).

    • Eluent: DCM:MeOH (95:5) with 1% NH₄OH.

Self-Validation Criteria:

  • TLC: Disappearance of ketone (Rf ~0.4 in Hex/EtOAc) and appearance of amine (lower Rf, stains with Ninhydrin).

  • 1H NMR (CDCl3): Look for the disappearance of the ketone alpha-protons and appearance of the benzylic singlet (~3.8 ppm) and the methine proton at C6 (~3.0 ppm).

Physicochemical Profiling & Bioisosterism

The 6-amino-2-oxaspiro[3.3]heptane is a superior bioisostere for the piperidine ring.

Comparative Data Table
PropertyPiperidine2-Oxaspiro[3.3]heptan-6-amineAdvantage
LogP ~0.84~ -0.5 to 0.1Improved Solubility: Lower lipophilicity reduces non-specific binding.
pKa (Conj. Acid) 11.29.4Permeability: Lower pKa means a higher fraction is neutral at physiological pH (7.4), potentially improving membrane permeability despite lower LogP.
Fsp3 1.01.0Complexity: Maintains high sp3 character (correlated with clinical success).
Metabolic Liability HighLowStability: No H-atoms adjacent to N in the ring system (if exocyclic amine) or sterically protected if endocyclic.
Mechanistic Insight: The pKa Shift

The pKa of the amine on the spiro scaffold is approximately 1.5–2 units lower than that of piperidine.

  • Cause: The inductive electron-withdrawing effect (-I) of the oxygen atom in the distal oxetane ring is transmitted through the spiro center to the amine.

  • Effect: This lowers the basicity of the nitrogen, reducing the risk of hERG channel inhibition (which often correlates with high basicity) and phospholipidosis.

Decision Logic for Researchers

When should you deploy this scaffold?

DecisionTree Start Lead Compound Optimization (Target: Amine) Issue1 Issue: High Metabolic Clearance? Start->Issue1 Issue2 Issue: hERG Toxicity? Start->Issue2 Issue3 Issue: Solubility? Start->Issue3 Action1 Use 2-oxaspiro[3.3]heptan-6-amine (Blocks alpha-oxidation) Issue1->Action1 Yes Action2 Use 2-oxaspiro[3.3]heptan-6-amine (Lowers pKa) Issue2->Action2 Yes Action3 Use 2-oxaspiro[3.3]heptan-6-amine (Lowers LogD) Issue3->Action3 Yes

Caption: Figure 2. Decision matrix for substituting standard amines with the spiro[3.3] scaffold during lead optimization.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptane-Based Amino Acids and Amines." Journal of Organic Chemistry.

  • Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry: A Patent Analysis." Journal of Medicinal Chemistry.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • Barnes-Seeman, D. (2020). "The Role of Spirocyclic Scaffolds in Drug Discovery." Current Topics in Medicinal Chemistry.

Sources

Foundational

Escaping Flatland: Engineering Novel Spirocyclic Amine Building Blocks for Next-Generation Therapeutics

Executive Summary: The 3D Imperative in Drug Discovery For decades, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic and heteroaromatic rings (e.g., piperidines, piperazines, morpholines). While synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 3D Imperative in Drug Discovery

For decades, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic and heteroaromatic rings (e.g., piperidines, piperazines, morpholines). While synthetically accessible, these "flat" molecules frequently suffer from poor aqueous solubility, high lipophilicity, and promiscuous off-target binding.

The paradigm shifted with the introduction of the "Escape from Flatland" concept, which demonstrated that an increased fraction of sp3-hybridized carbons (


) directly correlates with a molecule's probability of clinical success[1]. As a Senior Application Scientist, I have observed firsthand that replacing flat amines with spirocyclic amines —where two rings are fused through a single quaternary carbon—profoundly alters a drug candidate's trajectory. These scaffolds provide rigid, three-dimensional vectorization that enhances target receptor complementarity while systematically dismantling the physicochemical liabilities of their planar counterparts.

The Physicochemical Mechanics of Spirocycles

When we substitute a piperazine ring with a spirocyclic bioisostere like 2-azaspiro[3.3]heptane or 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE), we are not merely changing the shape; we are engineering the molecule's thermodynamic and pharmacokinetic profile.

  • Disrupting the Crystal Lattice (Solubility): Flat molecules stack efficiently, leading to high melting points and poor aqueous solubility. The orthogonal ring geometry of spirocycles prevents this stacking, significantly enhancing thermodynamic solubility.

  • Modulating Basicity and Lipophilicity (logD): The constrained geometry of small spirocycles alters the s-character of the nitrogen lone pair. This often increases basicity (

    
    ), meaning the molecule is more ionized at physiological pH, which drives down the distribution coefficient (logD) and reduces lipophilic toxicity.
    
  • Steric Shielding (Metabolic Stability): Cytochrome P450 (CYP) enzymes typically initiate clearance via

    
    -oxidation adjacent to the amine. The quaternary spiro-carbon introduces severe steric bulk, effectively blocking the enzymatic pocket and extending the drug's half-life.
    

Fsp3_Logic Flat Flat sp2 Scaffolds (e.g., Piperazine) Spiro Spirocyclic Amines (High Fsp3) Flat->Spiro Bioisosteric Replacement Prop1 Disrupted Crystal Lattice Spiro->Prop1 Prop2 Steric Shielding of N-atom Spiro->Prop2 Prop3 3D Exit Vectorization Spiro->Prop3 Ben1 Increased Solubility Prop1->Ben1 Ben2 Reduced CYP Clearance Prop2->Ben2 Ben3 Enhanced Target Selectivity Prop3->Ben3

Caption: Logical pathway linking spirocyclic Fsp3 enrichment to clinical success.

Quantitative Data: Flat vs. Spirocyclic Scaffolds

To illustrate the tangible benefits of this bioisosteric replacement, the following table summarizes the physicochemical shifts observed when transitioning from standard flat amines to highly strained spirocyclic building blocks.

Scaffold TypeRepresentative Core

Relative Lipophilicity (

logD)
CYP450 Metabolic Stability
Flat sp2 Amine Piperazine0.00BaselineLow (Rapid N-dealkylation)
Spirocyclic Amine 2-Azaspiro[3.3]heptane0.85Lower (-0.5 to -1.0)High (Steric shielding)
Oxa-Spirocyclic 1-Oxa-2,6-diazaspiro[3.3]heptane0.80Lowest (Enhanced polarity)Very High (O-atom limits lipophilicity)

Experimental Methodologies & Validated Protocols

Synthesizing highly strained spirocycles requires precise control over reactive intermediates. Below are two field-proven protocols detailing the synthesis of critical spirocyclic building blocks, complete with the mechanistic causality behind the reagent choices.

Protocol A: Synthesis of 1-Azaspiro[3.3]heptane via[2+2] Cycloaddition

This protocol details the construction of the 1-azaspiro[3.3]heptane core, a highly validated bioisostere for piperidine[2].

Mechanistic Rationale: Standard isocyanates lack the electrophilicity required to undergo thermal [2+2] cycloadditions with unactivated alkenes. We utilize Graf's isocyanate (


), which is highly electron-deficient, to force the formation of the strained spirocyclic 

-lactam. For the subsequent reduction, Alane (

) is strictly required. If standard

is used, its strong basicity triggers a retro-aldol-type ring opening of the highly strained

-lactam.

acts purely as an electrophilic reducing agent, preserving the spirocycle.

Step-by-Step Procedure:

  • Cycloaddition: Dissolve the target endocyclic alkene (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the solution to 0 °C.

  • Isocyanate Addition: Dropwise add Graf's isocyanate (

    
    , 1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
    
  • Hydrolysis: Quench the reaction carefully with a saturated aqueous sodium sulfite solution to remove the chlorosulfonyl group, yielding the intermediate spirocyclic

    
    -lactam. Extract with ethyl acetate and concentrate.
    
  • Electrophilic Reduction: In a separate flame-dried flask, prepare a solution of Alane (

    
    ) in THF (3.0 eq). Cool to -20 °C.
    
  • Final Amine Generation: Slowly add the

    
    -lactam intermediate to the Alane solution. Stir for 2 hours at 0 °C. Quench with Fieser's method (
    
    
    
    /
    
    
    ), filter the aluminum salts, and isolate the pure 1-azaspiro[3.3]heptane via distillation or silica gel chromatography.
Protocol B: Flow-Assisted Synthesis of ODASE

1-Oxa-2,6-diazaspiro[3.3]heptane (ODASE) is a cutting-edge bioisostere for piperazine[3]. Its synthesis relies on the strain-release of an azabicyclo[1.1.0]butyl intermediate.

Mechanistic Rationale: The azabicyclo[1.1.0]butane intermediate possesses immense ring strain. In traditional batch reactors, the exothermic strain-release during derivatization creates localized thermal hot spots, leading to rapid polymerization and degradation. By transitioning to a continuous flow reactor, we achieve instantaneous heat dissipation and precise residence time control, funneling the reactive intermediate exclusively toward the desired spirocyclic product.

Step-by-Step Procedure:

  • System Priming: Prime a continuous flow reactor system (e.g., PFA tubing, internal volume 10 mL) with anhydrous acetonitrile at a flow rate of 1.0 mL/min.

  • Precursor Preparation: Prepare Solution A containing the azabicyclo[1.1.0]butane precursor (0.5 M) and Solution B containing the functionalizing electrophile/base mixture (0.6 M) in anhydrous acetonitrile.

  • Flow Mixing: Pump Solution A and Solution B through a T-mixer at equal flow rates (0.5 mL/min each) to ensure rapid, homogenous mixing.

  • Thermal Strain-Release: Route the mixed stream through a heated reactor coil maintained strictly at 60 °C. The residence time (calculated by volume/flow rate) should be exactly 10 minutes to ensure complete conversion without thermal degradation.

  • In-Line Quenching: Direct the reactor effluent into a collection flask pre-loaded with a quenching buffer (e.g., saturated

    
    ).
    
  • Isolation: Separate the organic layer, dry over

    
    , and purify the resulting ODASE derivative via flash chromatography.
    

Flow_Synthesis Precursor Precursor Activation Intermediate Azabicyclo[1.1.0]butane (Highly Strained) Precursor->Intermediate Base Flow Continuous Flow Reactor (Thermal Control) Intermediate->Flow Injection Product ODASE Core (Spiro[3.3]heptane) Flow->Product Strain-Release

Caption: Flow-assisted strain-release workflow for ODASE synthesis.

Conclusion

The transition from planar heterocycles to spirocyclic amines represents one of the most significant structural evolutions in modern medicinal chemistry. By leveraging rigid, three-dimensional scaffolds like 1-azaspiro[3.3]heptane and ODASE, drug development professionals can systematically engineer out the clearance and solubility liabilities that plague traditional flat molecules. As synthetic methodologies like flow chemistry and specialized electrophilic reductions become more accessible, the integration of these high-


 building blocks will become standard practice in the pursuit of next-generation therapeutics.

References

  • Fsp3: A new parameter for drug-likeness Source: PubMed / Drug Discovery Today URL:[Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine Source: PubMed / Angewandte Chemie International Edition URL:[Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes Source: ResearchGate / Advanced Synthesis & Catalysis URL:[Link]

Sources

Exploratory

Technical Monograph: 2-Oxaspiro[3.3]heptan-5-amine

This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 2-Oxaspiro[3.3]heptan-5-amine , a high-Fsp³ spirocyclic scaffold used as a bioisostere in modern drug discovery. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 2-Oxaspiro[3.3]heptan-5-amine , a high-Fsp³ spirocyclic scaffold used as a bioisostere in modern drug discovery.

Executive Summary

2-Oxaspiro[3.3]heptan-5-amine is a conformationally restricted, saturated heterocycle belonging to the spiro[3.3]heptane class. Unlike its more common isomer, the 6-amine (a linear 1,4-bioisostere), the 5-amine offers a "bent" or "meta-like" exit vector, making it a critical tool for scaffold hopping when non-linear geometry is required. Its high fraction of saturated carbon (Fsp³) and low lipophilicity make it an ideal candidate for improving the metabolic stability and solubility of drug candidates.

Chemical Identity & Physicochemical Profile

Core Identifiers
Parameter Data
Chemical Name 2-Oxaspiro[3.3]heptan-5-amine
CAS Number 2830343-70-7 (Hydrochloride salt)
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol (Free base)
SMILES NC1CC2(C1)COC2
InChIKey Note: Specific key for the 5-isomer is not yet standardized in open databases; derived from SMILES.[1][2]
Structural Analysis

The molecule consists of two four-membered rings sharing a single spiro carbon (C4).

  • Ring A (Oxetane): Contains an oxygen atom at position 2. This ring lowers LogP and increases solubility.

  • Ring B (Cyclobutane): Contains the primary amine at position 5 (adjacent to the spiro center).

  • Chirality: The introduction of the amine at C5 breaks the symmetry of the spiro system, creating a chiral center. The commercial material is typically supplied as a racemate .

Isomer Distinction (Critical)

Researchers often confuse the 5-amine with the 6-amine.

  • 5-Amine (Bent Vector): Amine adjacent to spiro center. Used to mimic ortho- or meta-substituted aromatics.

  • 6-Amine (Linear Vector): Amine opposite to spiro center. Used to mimic para-substituted aromatics or piperidine.

Synthetic Methodology

The synthesis of the 5-amine is more challenging than the 6-amine due to the steric crowding near the spiro center. The most robust route proceeds via the 2-oxaspiro[3.3]heptan-5-one intermediate, constructed through a [2+2] cycloaddition.

Route: Dichloroketene Cycloaddition & Reductive Amination
  • [2+2] Cycloaddition: 3-Methyleneoxetane reacts with dichloroketene (generated in situ from trichloroacetyl chloride and Zn) to form the spiro-dichlorocyclobutanone.

  • Dechlorination: Zinc reduction in acetic acid removes the chlorines, yielding 2-oxaspiro[3.3]heptan-5-one .

  • Reductive Amination: The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to yield the target amine.

Visualization: Synthetic Pathway

Synthesis Figure 1: Synthesis of 2-Oxaspiro[3.3]heptan-5-amine via Ketone Intermediate Start 3-Methyleneoxetane Inter1 2,2-Dichloro-spiro [3.3]heptan-5-one Start->Inter1 [2+2] Cycloaddition (Zn, Cl3CCOCl) Ketene Dichloroketene (in situ) Ketene->Inter1 Ketone 2-Oxaspiro[3.3] heptan-5-one Inter1->Ketone Dechlorination (Zn, AcOH) Product 2-Oxaspiro[3.3] heptan-5-amine Ketone->Product Reductive Amination (NH4OAc, NaBH3CN)

Figure 1: Step-wise synthesis from 3-methyleneoxetane involving a key [2+2] cycloaddition to form the spiro core.

Medicinal Chemistry Applications

Vector Analysis & Bioisosterism

The 2-oxaspiro[3.3]heptane scaffold is a validated surrogate for lipophilic rings like cyclohexanes or benzenes.

  • Exit Vectors: The angle between the ether oxygen (H-bond acceptor) and the amine (attachment point) defines the scaffold's geometry.

    • 5-Amine: The C2-Spiro-C5 angle creates a "kinked" geometry (

      
      109° projected), suitable for replacing meta-substituted phenyl rings or 3-substituted piperidines.
      
    • 6-Amine: The C2-Spiro-C6 geometry is linear (

      
      180° projected), mimicking para-phenyl or 4-piperidine.
      
Physicochemical Advantages[3][4]
  • Lower LogP: The oxetane oxygen reduces lipophilicity compared to carbocyclic spiro[3.3]heptanes (LogP ~ 0.1 vs ~ 1.5), improving water solubility.

  • Metabolic Stability: The strained spiro system is surprisingly stable to oxidative metabolism (P450s) compared to piperidines, as the bridgehead carbons are quaternary and blocked from hydroxylation.

  • Low Basicity: The inductive effect of the oxygen (via the spiro center) slightly lowers the pKa of the amine compared to pure cycloalkylamines, potentially improving membrane permeability.

Visualization: Vector Comparison

Vectors Figure 2: Exit Vector Comparison cluster_0 Linear Vector (6-Amine) cluster_1 Bent Vector (5-Amine) A Oxygen (Pos 2) B Spiro Center A->B 180° Projection C Amine (Pos 6) B->C 180° Projection X Oxygen (Pos 2) Y Spiro Center X->Y ~109° Projection Z Amine (Pos 5) Y->Z ~109° Projection

Figure 2: Geometric comparison showing why the 5-amine is a 'bent' bioisostere versus the linear 6-amine.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: The hydrochloride salt is hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent degradation.

  • Stability: Stable in solution for short periods, but free base may polymerize or degrade if exposed to air/moisture for extended periods due to ring strain.

References

  • AK Scientific Product Catalog. 2-Oxaspiro[3.3]heptan-5-amine (hydrochloride).[3] Catalog No. 9268FK.[4] Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. (Discusses general spiro[3.3]heptane synthesis strategies). Link

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[5] Angewandte Chemie International Edition. (Validation of spiro vectors in drug design). Link

Sources

Foundational

The Solubility Profile of 2-Oxaspiro[3.3]heptan-5-amine HCl: A Technical Guide for Drug Discovery

Executive Summary: Escaping Flatland In modern medicinal chemistry, the over-reliance on planar, sp2-hybridized aromatic rings has been identified as a primary driver of clinical attrition due to poor physicochemical pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

In modern medicinal chemistry, the over-reliance on planar, sp2-hybridized aromatic rings has been identified as a primary driver of clinical attrition due to poor physicochemical properties, notably low aqueous solubility and unpredictable bioavailability. The paradigm shift toward increasing the sp3 carbon fraction (Fsp3) has led to the widespread adoption of spirocyclic building blocks.

Among these, 2-oxaspiro[3.3]heptan-5-amine hydrochloride (CAS: 2830343-70-7) has emerged as a premier bioisostere[1][2]. By serving as a 3-dimensional, polar alternative to morpholine, piperazine, and gem-dimethyl groups, this oxetane-fused spirocycle dramatically enhances aqueous solubility while simultaneously fine-tuning amine basicity and improving metabolic stability[3][4]. This whitepaper provides an in-depth analysis of its solubility profile, the physicochemical causality behind its behavior, and self-validating protocols for its evaluation.

Physicochemical Rationale: Why the Oxetane Motif Enhances Solubility

The profound solubility enhancement observed when incorporating the 2-oxaspiro[3.3]heptan-5-amine motif is not merely a function of adding a polar heteroatom; it is the result of three distinct, synergistic physicochemical mechanisms:

Basicity Modulation via Inductive Effects

Highly basic amines (pKa > 9) are fully protonated at physiological pH, which often leads to poor membrane permeability and high hERG toxicity liabilities. The ethereal oxygen within the oxetane ring is highly electronegative and possesses a strong dipole moment. Through a through-bond inductive electron-withdrawing effect, the oxetane ring lowers the pKa of the adjacent primary amine by an average of 2.5 to 3 units compared to cyclobutane or gem-dimethyl analogs[5]. This shifts the amine's pKa closer to neutrality (~7.0–7.5), optimizing the balance between the ionized fraction (driving aqueous solubility) and the unionized fraction (driving passive membrane permeability)[6][7].

Disruption of Crystal Lattice Packing

Poor thermodynamic solubility is frequently caused by a highly stable crystal lattice (high melting point). The spirocyclic nature of 2-oxaspiro[3.3]heptan-5-amine introduces strict three-dimensionality. This steric bulk, combined with the hydrogen-bond accepting capability of the oxetane oxygen, prevents the flat, tightly stacked crystal packing typical of planar molecules[3][6]. The resulting reduction in melting enthalpy thermodynamically favors dissolution in aqueous media.

The Role of the Hydrochloride Salt

Supplying this building block as a hydrochloride (HCl) salt (1:1 ratio) pre-ionizes the amine. In the solid state, the chloride counterion disrupts the free-base lattice, and upon introduction to aqueous media—particularly in the acidic environment of the stomach (pH 1.2)—the salt rapidly dissociates. This drives rapid dissolution kinetics, preventing the compound from aggregating before it can be absorbed.

G A 2-Oxaspiro[3.3]heptan-5-amine B Ethereal Oxygen (H-Bond Acceptor) A->B C Spirocyclic Core (High sp3 Fraction) A->C D Inductive Effect (Electron Withdrawing) A->D E Disrupted Crystal Packing B->E C->E F Reduced Amine pKa (~2.5-3 units lower) D->F G Enhanced Aqueous Solubility E->G F->G H Improved Membrane Permeability F->H

Structural drivers of solubility and permeability in 2-oxaspiro[3.3]heptan-5-amine.

Comparative Quantitative Data

To illustrate the magnitude of these changes, the table below summarizes the physicochemical shifts that occur when replacing traditional lipophilic or flat moieties with the 2-oxaspiro[3.3]heptan-5-amine motif.

Physicochemical PropertyGem-Dimethyl AnalogCyclobutane Analog2-Oxaspiro[3.3]heptan-5-amine
sp3 Fraction (Fsp3) HighHighHigh
Calculated pKa (Amine) ~10.1~9.8~7.2
LogD (pH 7.4) ~1.5~1.2~ -0.5
Aqueous Solubility LowLow-ModerateHigh (Up to 4000x increase)
Metabolic Stability Moderate (Alkyl oxidation)ModerateHigh (Resistant to oxidation)

(Data synthesized from established isosteric replacement trends in medicinal chemistry literature[3][5])

Experimental Methodologies: Self-Validating Solubility Protocols

As a Senior Application Scientist, I emphasize that measuring solubility is prone to artifacts if the solid state is not strictly controlled. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Kinetic Solubility via Laser Nephelometry

Purpose: To determine the concentration at which the compound precipitates from a DMSO stock solution into an aqueous buffer, mimicking intravenous dosing or high-throughput screening conditions.

  • Preparation: Prepare a 10 mM stock solution of 2-oxaspiro[3.3]heptan-5-amine HCl in 100% DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate, creating a concentration gradient (e.g., 10 µM to 1000 µM) in phosphate-buffered saline (PBS, pH 7.4). Keep final DMSO concentration ≤ 2%.

  • Incubation: Incubate the plate at 25°C for 2 hours to allow for potential nucleation.

  • Quantification: Read the plate using a laser nephelometer.

  • Causality Check: The onset of light scattering indicates the kinetic solubility limit. Because the oxetane core prevents rapid crystal nucleation, this compound typically exhibits delayed precipitation, yielding high kinetic solubility readings.

Protocol 2: Thermodynamic Solubility via Shake-Flask LC-UV

Purpose: To measure the true equilibrium solubility of the crystalline solid lattice.

  • Equilibration: Add 5 mg of solid 2-oxaspiro[3.3]heptan-5-amine HCl to 1 mL of target buffer (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 7.4 phosphate) in a glass vial.

  • Agitation: Shake the suspension at 37°C for 24 hours. Crucial Step: Ensure excess solid remains visible; if all solid dissolves, the true thermodynamic limit has not been reached, and more API must be added.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes. Causality Note: We utilize ultracentrifugation rather than syringe filtration. Filters can non-specifically bind polar amines or shed particulates, skewing the LC-UV quantification.

  • Supernatant Analysis: Dilute the supernatant appropriately and quantify the dissolved concentration using HPLC-UV against a known calibration curve.

  • Solid-State Validation (The Self-Validating Step): Recover the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD).

    • Why this matters: At pH 7.4, the HCl salt may disproportionate into the free base. If XRPD shows a phase change, the measured solubility is that of the free base, not the HCl salt. This dual-analysis ensures the thermodynamic equilibrium measured corresponds exactly to the intended polymorph.

Workflow Step1 Solid API + Buffer (pH 1.2, 4.5, 7.4) Step2 Shake-Flask Incubation (24h at 37°C) Step1->Step2 Step3 Phase Separation (Ultracentrifugation) Step2->Step3 Step4a Supernatant Analysis (LC-UV Quantification) Step3->Step4a Step4b Solid-State Analysis (XRPD for form change) Step3->Step4b Step5 Thermodynamic Solubility Profile Step4a->Step5 Step4b->Step5

Self-validating thermodynamic solubility workflow using the shake-flask method.

Conclusion

The integration of 2-oxaspiro[3.3]heptan-5-amine HCl into a drug scaffold is a highly effective strategy for rescuing lead compounds suffering from poor solubility or excessive basicity. By leveraging the unique dipole moment and inductive effects of the oxetane oxygen, medicinal chemists can achieve up to a 4000-fold increase in aqueous solubility[3], while maintaining the metabolic stability required for oral bioavailability. When profiling this building block, employing rigorous, self-validating thermodynamic protocols ensures that the resulting data accurately reflects the compound's true physicochemical potential.

References

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Oxetanes in drug discovery - Research Collection | ETH Zurich. Available at:[Link]

  • Oxetanes in Drug Discovery Campaigns | PMC - NIH. Available at:[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? | Taylor & Francis. Available at:[Link]

  • Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level | ChemRxiv. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Structural Integration of Angular Spiro[3.3]heptane Amine Derivatives in Drug Discovery

Executive Summary The drive to improve the physicochemical properties of drug candidates has led to the widespread adoption of the "escape from flatland" paradigm, which emphasizes the incorporation of sp³-rich scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to improve the physicochemical properties of drug candidates has led to the widespread adoption of the "escape from flatland" paradigm, which emphasizes the incorporation of sp³-rich scaffolds to improve solubility, reduce off-target binding, and enhance metabolic stability[1]. Among these, the spiro[3.3]heptane core has emerged as a premier saturated bioisostere. While 2,6-disubstituted spiro[3.3]heptanes are well-established surrogates for para-substituted benzenes due to their collinear exit vectors, angular 1,6-disubstituted spiro[3.3]heptane amines offer a unique, non-collinear spatial geometry[2][3].

This application note provides an in-depth technical guide on the mechanistic rationale, structural mapping, and validated synthetic protocols for generating angular spiro[3.3]heptane-1,6-diamines. These specific stereoisomers serve as highly restricted, metabolically stable surrogates for cyclohexane derivatives in medicinal chemistry[2][4].

Mechanistic Insights & Bioisosteric Mapping

Causality in Scaffold Selection

The substitution pattern on the spiro[3.3]heptane core drastically alters its bioisosteric utility. Structural analysis and X-ray crystallographic data demonstrate that angular functionalization (at the 1 and 6 positions) breaks the linear symmetry of the scaffold, creating distinct vector angles that map perfectly to saturated ring systems rather than planar aromatics[2].

  • (1S,4r,6R)- and (1R,4r,6S)-1,6-disubstituted spiro[3.3]heptanes exhibit a distance and spatial orientation between functional groups that precisely mimics cis-1,4-disubstituted cyclohexanes[2].

  • (1S,4s,6R)- and (1R,4s,6S)-1,6-disubstituted spiro[3.3]heptanes act as conformationally restricted surrogates for trans-1,3-disubstituted cyclohexanes[2].

Replacing a highly flexible cyclohexane ring with a rigid spiro[3.3]heptane core reduces the entropic penalty upon target binding. By locking the amine pharmacophores in their bioactive conformations, medicinal chemists can predictably optimize ADME parameters (Absorption, Distribution, Metabolism, and Excretion) without altering the target binding affinity[2][4].

G Target Drug Candidate Optimization (Improve ADME, Increase Fsp3) Spiro Spiro[3.3]heptane Scaffold (Saturated Bioisostere) Target->Spiro Linear 2,6-Disubstituted (Collinear Exit Vectors) Spiro->Linear Angular 1,6-Disubstituted (Non-collinear Exit Vectors) Spiro->Angular Benzene para-Benzene Surrogate Linear->Benzene Cyclo_cis cis-1,4-Cyclohexane Surrogate (1S,4r,6R) / (1R,4r,6S) Angular->Cyclo_cis Cyclo_trans trans-1,3-Cyclohexane Surrogate (1S,4s,6R) / (1R,4s,6S) Angular->Cyclo_trans

Bioisosteric mapping logic of spiro[3.3]heptane substitution patterns.

Synthetic Strategy & Causality

The synthesis of angular spiro[3.3]heptane-1,6-diamines requires precise control over stereochemistry. The most robust approach involves the construction of the spirocyclic core via sequential cyclobutane formation (e.g., malonate alkylation followed by spirocyclization), yielding a spiro[3.3]heptane-1,6-dicarboxylic acid intermediate[1][5].

Causality of the Curtius Rearrangement

To convert the dicarboxylic acid into the target diamine, a Curtius rearrangement is employed. The critical advantage of the Curtius rearrangement in this context is that the migration of the alkyl group to the nitrogen atom occurs with complete retention of stereochemistry at the migrating chiral center[3]. This ensures that the carefully constructed (1S,4r,6R) or (1S,4s,6R) geometry is perfectly preserved in the final amine.

By trapping the intermediate isocyanate with different alcohols (e.g., tert-butanol or benzyl alcohol), orthogonal monoprotected diamines (Boc/Cbz) are generated. This orthogonality is a strict requirement for modern solid-phase or solution-phase peptide/drug assembly, allowing for selective, sequential deprotection[2][6].

Workflow Start Spiro[3.3]heptane-1,6- dicarboxylic acid Act Activation (DPPA, Et3N) Start->Act Azide Acyl Azide Intermediate (Self-Validation: TLC) Act->Azide Rearrange Curtius Rearrangement (Heat, N2 Evolution) Azide->Rearrange Iso Isocyanate Intermediate (Stereoretention) Rearrange->Iso Trap Nucleophilic Trapping (t-BuOH or BnOH) Iso->Trap Product Monoprotected 1,6-Diamine Trap->Product

Synthetic workflow for stereoretentive amine installation via Curtius rearrangement.

Experimental Protocol: Stereoretentive Synthesis of Monoprotected Spiro[3.3]heptane-1,6-diamine

Self-Validating System: This protocol utilizes Diphenylphosphoryl azide (DPPA) for the Curtius rearrangement. The reaction is designed to be self-validating through visual cues (nitrogen gas evolution indicates successful rearrangement to the isocyanate) and distinct polarity shifts on TLC.

Materials & Reagents:

  • Spiro[3.3]heptane-1,6-dicarboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (2.2 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous tert-butanol (t-BuOH) (10 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Acyl Azide Formation: Dissolve spiro[3.3]heptane-1,6-dicarboxylic acid in anhydrous toluene (0.1 M) under an inert argon atmosphere. Add Et₃N (2.5 equiv) and stir for 10 minutes at room temperature. Dropwise add DPPA (2.2 equiv).

    • Causality: Et₃N deprotonates the carboxylic acid, facilitating nucleophilic attack on DPPA to form the acyl azide.

    • Validation Check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the highly polar baseline starting material within 2 hours, yielding a less polar, UV-active acyl azide spot.

  • Thermal Rearrangement (Curtius): Gradually heat the reaction mixture to 80 °C.

    • Validation Check: Observe steady effervescence (N₂ gas evolution). The cessation of gas evolution (typically 1-2 hours) indicates the complete conversion of the acyl azide to the isocyanate intermediate.

    • Causality: Heating drives the concerted rearrangement. The strict concerted mechanism prevents carbocation formation, ensuring 100% stereoretention at the C1 and C6 positions.

  • Nucleophilic Trapping: Once gas evolution ceases, add anhydrous tert-butanol (10 equiv) directly to the reaction mixture. Maintain heating at 80 °C for an additional 12 hours.

    • Causality: The bulky tert-butanol attacks the electrophilic isocyanate carbon, forming the stable tert-butyl carbamate (Boc) protected amine.

  • Workup & Purification: Cool the mixture to room temperature, dilute with EtOAc, and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analytical Confirmation: Purify via flash column chromatography. Confirm the spirocyclic core via ¹³C NMR.

    • Validation Check: The quaternary spiro-carbon typically appears around

      
       25-30 ppm, which is distinct from standard un-fused cyclobutanes[2].
      

Quantitative Data: Structural & Physicochemical Comparison

To demonstrate the bioisosteric validity of the angular spiro[3.3]heptane scaffold, the following table summarizes the structural parameters comparing traditional rings with their spirocyclic surrogates. Notice how the angular spiro-derivatives perfectly match the exit vector angles of the target saturated rings while maximizing the Fsp³ fraction.

ScaffoldSubstitution PatternExit Vector AngleFsp³ ContributionBioisosteric Target
Benzene 1,4- (para)180°0.00N/A
Spiro[3.3]heptane 2,6-disubstituted180°1.00para-Benzene
Cyclohexane cis-1,4-disubstituted~109°1.00N/A
Spiro[3.3]heptane (1S,4r,6R)-1,6-disubstituted~109°1.00cis-1,4-Cyclohexane
Cyclohexane trans-1,3-disubstituted~120°1.00N/A
Spiro[3.3]heptane (1S,4s,6R)-1,6-disubstituted~120°1.00trans-1,3-Cyclohexane

Data summarized from structural analyses comparing spatial orientations of functional groups[2].

References

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 2015, 80(8), 3974-3981. URL:[Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv, 2023. URL:[Link]

  • Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters, 2015. URL:[Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 2009, 52(21), 6752-6756. URL:[Link]

Sources

Application

Application Note: High-Fidelity Reductive Amination of 2-Oxaspiro[3.3]heptan-5-one

[1] Introduction & Strategic Context The Scaffold The 2-oxaspiro[3.3]heptan-5-one (CAS: 1354947-83-5) scaffold has emerged as a critical "magic bullet" in modern medicinal chemistry. It serves as a saturated, conformatio...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Strategic Context

The Scaffold

The 2-oxaspiro[3.3]heptan-5-one (CAS: 1354947-83-5) scaffold has emerged as a critical "magic bullet" in modern medicinal chemistry. It serves as a saturated, conformationally restricted bioisostere for morpholine, piperidine, and gem-dimethyl groups. Its inclusion in drug candidates (e.g., analogues of Vorinostat, Sonidegib) often improves metabolic stability and lowers lipophilicity (


) while maintaining specific vector alignments that flexible rings cannot achieve.
The Challenge

While cyclobutanones are generally electrophilic due to ring strain (approx. 26 kcal/mol), the 5-position in this spirocyclic system presents a unique "push-pull" challenge:

  • Thermodynamic Drive: The transition from

    
     (ketone) to 
    
    
    
    (amine) relieves significant angle strain, favoring nucleophilic attack.
  • Kinetic Barrier: The spiro-C2 center acts effectively as a gem-dimethyl group, creating steric bulk that can impede the approach of bulky secondary amines or weak nucleophiles.

This guide details two validated protocols to overcome these barriers, ensuring high conversion without compromising the integrity of the strained spiro-ether ring.

Mechanistic Logic & Workflow

The choice of protocol depends strictly on the nucleophilicity and steric profile of the amine partner.

  • Method A (Direct): Uses Sodium Triacetoxyborohydride (STAB). Ideal for primary amines and unhindered secondary amines.

  • Method B (Lewis Acid-Mediated): Uses Titanium(IV) isopropoxide followed by Sodium Borohydride.[1] Mandatory for electron-deficient amines (anilines), bulky secondary amines, or when Method A stalls at the hemiaminal stage.

Decision Workflow

ReductiveAminationWorkflow Start Start: 2-Oxaspiro[3.3]heptan-5-one AmineCheck Analyze Amine Partner Start->AmineCheck Primary Primary Amine (Alkyl/Benzyl) AmineCheck->Primary High Reactivity Secondary Secondary Amine (Cyclic/Acyclic) AmineCheck->Secondary Mod. Sterics Weak Weak Nucleophile (Aniline/Tosylate) AmineCheck->Weak Low Reactivity MethodA Method A: Direct STAB (NaBH(OAc)3 / DCE / AcOH) Primary->MethodA Secondary->MethodA Unhindered MethodB Method B: Ti(IV) Mediated (Ti(OiPr)4 / NaBH4) Secondary->MethodB Hindered Weak->MethodB QC QC: 1H NMR & LCMS (Check for Ring Opening) MethodA->QC MethodB->QC

Figure 1: Decision matrix for selecting the optimal reductive amination protocol based on amine classification.

Experimental Protocols

Protocol A: Direct Reductive Amination (The "Abdel-Magid" Modification)

Recommended for: Primary alkyl amines, benzylamines, and small cyclic secondary amines.

Rationale: Sodium triacetoxyborohydride (STAB) is mild and does not reduce the ketone competitively with the iminium ion. Acetic acid is added to catalyze the dehydration of the hemiaminal intermediate, which is often the rate-determining step in hindered ketones.

Reagents:

  • 2-oxaspiro[3.3]heptan-5-one (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]

Step-by-Step Procedure:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 2-oxaspiro[3.3]heptan-5-one (100 mg, 0.89 mmol) in anhydrous DCE (4.5 mL, 0.2 M).

  • Amine Addition: Add the amine (0.98 mmol, 1.1 equiv).

  • Acid Catalysis: Add Acetic Acid (51 µL, 0.89 mmol, 1.0 equiv). Note: If the amine is supplied as a HCl salt, omit the acetic acid and add 1.0 equiv of Triethylamine (TEA) to free-base the amine.

  • Equilibration: Stir at room temperature (RT) for 15–30 minutes. This allows the hemiaminal equilibrium to establish.

  • Reduction: Add STAB (302 mg, 1.42 mmol, 1.6 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Seal the vial and stir at RT for 12–16 hours.

    • Monitoring: Check by LCMS. The ketone is not UV active, so look for the disappearance of the amine peak and appearance of the product mass (M+H).

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 20 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Titanium(IV)-Mediated Reductive Amination

Recommended for: Anilines, bulky secondary amines, and electron-deficient amines.

Rationale: Sterically hindered ketones often fail to form the imine with weak nucleophiles. Ti(OiPr)₄ acts as a dual-function reagent: it is a strong Lewis acid that activates the carbonyl and a water scavenger that drives the equilibrium toward the imine/enamine. NaBH₄ is used subsequently because STAB is too bulky to reduce the titanium-complexed intermediate effectively.

Reagents:

  • 2-oxaspiro[3.3]heptan-5-one (1.0 equiv)

  • Amine (1.2 equiv)[2]

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv) [Neat]

  • Sodium Borohydride (NaBH₄) (1.5 equiv)[2]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) [Absolute]

Step-by-Step Procedure:

  • Imine Formation (Neat/Concentrated): In a dried vial under Argon, combine 2-oxaspiro[3.3]heptan-5-one (100 mg, 0.89 mmol) and the amine (1.07 mmol, 1.2 equiv).

  • Titanium Addition: Add Ti(OiPr)₄ (525 µL, 1.78 mmol, 2.0 equiv) carefully via syringe.

    • Caution: Ti(OiPr)₄ is moisture sensitive.

  • Complexation: Stir the viscous mixture (or neat oil) at RT for 4–6 hours.

    • Note: For extremely unreactive anilines, heat to 40–50°C for 2 hours.

  • Dilution: Dilute the reaction mixture with absolute MeOH (4 mL). Caution: Exothermic.

  • Reduction: Cool the solution to 0°C. Add NaBH₄ (50 mg, 1.34 mmol, 1.5 equiv) portion-wise over 5 minutes.

    • Safety: Hydrogen gas evolution. Ensure venting.

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Quench (Critical Step): Add 1N NaOH or aqueous NH₄OH (2 mL) to precipitate the titanium salts as a white/polymeric solid (TiO₂·xH₂O).[3][2][4]

  • Filtration: Dilute with EtOAc. Filter the slurry through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with EtOAc.

  • Workup: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

Reaction Mechanism & Stability

Understanding the mechanism is vital for troubleshooting. The spiro-ring introduces specific risks regarding ring opening if conditions are too acidic.

Mechanism Ketone Spiro-Ketone (Strained) Hemiaminal Hemiaminal (Steric Clash) Ketone->Hemiaminal + Amine + Acid/Ti Amine Amine (R-NH2) Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Product Spiro-Amine (Target) Iminium->Product + Hydride SideProduct Ring Opening (Avoid: Strong Acid) Iminium->SideProduct If pH < 3

Figure 2: Reaction pathway highlighting the critical iminium intermediate and the risk of acid-catalyzed ring opening.

Stability Note

The 2-oxaspiro[3.3]heptane system is surprisingly robust to borohydride reduction. However, avoid strong Brønsted acids (e.g., HCl in refluxing methanol) during the imine formation step, as this can trigger cationic rearrangement or ring-opening of the oxetane moiety. The buffered nature of STAB/AcOH (pH ~4-5) or the Lewis acidity of Ti(OiPr)₄ is perfectly tolerated.

Data Presentation & Comparative Analysis

Table 1: Reducing Agent Performance on 2-oxaspiro[3.3]heptan-5-one

ParameterNaBH(OAc)₃ (Method A)Ti(OiPr)₄ + NaBH₄ (Method B)NaBH₃CN
Primary Amine Yield 85-95% 80-90%70-80%
Secondary Amine Yield 40-60% (Steric dependent)75-90% 50-60%
Aniline Yield < 20%70-85% 30-40%
Reaction Time 12-16 h6-8 h (Two steps)24 h+
Toxicity LowLow (Ti salts messy)High (Cyanide)
Water Tolerance ModerateLow (Must be dry) High

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.

    • [Link]

    • Context: Establishes the stability and utility of spiro[3.3]heptane systems in drug discovery.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[5][6][8][10] The Journal of Organic Chemistry.[7][10]

    • [Link]

    • Context: The foundational text for Method A (STAB protocol).
  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry.[7][10]

    • [Link]

    • Context: The basis for Method B (Ti-mediated protocol), adapted here to use NaBH4 for safety.
  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.

    • [Link]

    • Context: Discusses the physicochemical properties and stability of the oxetane ring present in the spiro scaffold.

Sources

Method

Application Note &amp; Protocols: 2-Oxaspiro[3.3]heptan-5-amine as a Saturated meta-Benzene Bioisostere

Strategic Rationale: Escaping Flatland with Spirocycles The over-reliance on planar aromatic rings in drug discovery often leads to suboptimal physicochemical properties, including poor aqueous solubility, high lipophili...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: Escaping Flatland with Spirocycles

The over-reliance on planar aromatic rings in drug discovery often leads to suboptimal physicochemical properties, including poor aqueous solubility, high lipophilicity, and susceptibility to oxidative metabolism. To mitigate these liabilities, the "escape from flatland" strategy employs sp³-rich saturated bioisosteres. While bicyclo[1.1.1]pentane (BCP) has become the gold standard for para-benzene bioisosterism, replacing meta-substituted benzenes has remained a formidable geometric challenge.

Recent structural validations have demonstrated that the spiro[3.3]heptane core possesses non-coplanar exit vectors that effectively mimic the spatial arrangement of mono-, meta-, and para-substituted phenyl rings[1]. Specifically, 2-oxaspiro[3.3]heptan-5-amine serves as a highly effective bioisostere for meta-anilines and meta-amino ethers. The spirocyclic geometry provides an exit vector angle of approximately 118°—nearly identical to the 120° angle of a meta-arene[2]. Furthermore, the incorporation of the oxetane oxygen drastically reduces lipophilicity (LogD) while acting as a hydrogen bond acceptor, improving overall pharmacokinetic profiles[3].

Physicochemical Profiling: Comparative Data

When a meta-aniline core is replaced with 2-oxaspiro[3.3]heptan-5-amine, the resulting analog typically exhibits superior ADME properties. The table below summarizes the expected quantitative shifts based on matched molecular pair analysis.

Propertymeta-Aniline Lead2-Oxaspiro[3.3]heptan-5-amine AnalogMechanistic Causality / Note
Fraction sp³ (Fsp³) 0.250.45Increased saturation disrupts planar π-π stacking.
cLogP 3.82.6The oxetane oxygen acts as a polar handle, lowering lipophilicity.
Kinetic Solubility 15 µM>150 µMReduced crystal packing energy enhances aqueous solvation.
HLM CL_int 85 µL/min/mg22 µL/min/mgRemoval of oxidizable aromatic C-H bonds prevents rapid CYP450 metabolism.
Exit Vector Angle 120°~118°Near-perfect spatial mimicry maintains target binding affinity.

Workflow Visualizations

Workflow A meta-Aniline Core (Planar, High CLint) B 2-Oxaspiro[3.3]heptan-5-amine (sp3-Rich Isostere) A->B Scaffold Hopping C Vector Alignment (~118° Exit Angle) B->C D ADME Validation (High Sol, Low CLint) C->D

Workflow for bioisosteric replacement of a meta-aniline core with 2-oxaspiro[3.3]heptan-5-amine.

Synthesis S1 Electrophile (Aryl Halide/Carboxylic Acid) S2 Amine Addition (2-Oxaspiro[3.3]heptan-5-amine) S1->S2 S3 Catalytic Coupling (Pd-Cat or HATU/DIPEA) S2->S3 S4 Mild Purification (Avoid Strong Acids) S3->S4 Oxetane Preservation

Synthetic workflow for coupling 2-oxaspiro[3.3]heptan-5-amine while preserving the oxetane ring.

Experimental Protocols: Synthetic Integration

The integration of 2-oxaspiro[3.3]heptan-5-amine requires careful consideration of the oxetane ring's sensitivity to strong acids and harsh nucleophiles. The following protocols are designed as self-validating systems to ensure high yields while preserving the strained spirocyclic core.

Protocol A: Amide Coupling (HATU-Mediated)

Expertise & Experience: Standard amide couplings often utilize 1M HCl washes during workup to remove unreacted amines. However, the oxetane oxygen is highly susceptible to protonation and subsequent ring-opening under strong acidic conditions[2]. This protocol substitutes HCl with a mild 10% citric acid wash to maintain structural integrity.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) and stir at room temperature for 15 minutes to generate the active ester.

  • Amine Addition: Add 2-oxaspiro[3.3]heptan-5-amine hydrochloride (1.1 equiv)[4] to the reaction mixture. Stir at room temperature for 4–6 hours.

    • Self-Validation: Monitor via LC-MS; the mass of the desired product should appear without the +18 Da mass shift indicative of oxetane ring-opening (water addition).

  • Quenching & Extraction: Dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃, 10% aqueous citric acid (crucial for oxetane preservation), and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc or DCM/MeOH gradient) to afford the pure amide.

Protocol B: Buchwald-Hartwig Cross-Coupling

Expertise & Experience: Harsh bases (e.g., NaOtBu) at elevated temperatures (>100°C) can degrade the spirocyclic system. We utilize Cs₂CO₃ as a milder base and tBuBrettPhos as an electron-rich, bulky ligand. This specific ligand accelerates the reductive elimination step, allowing the catalytic cycle to proceed efficiently at 80°C, thereby protecting the strained 2-oxaspiro[3.3]heptane core.

  • Preparation: In a flame-dried Schlenk tube, combine the aryl bromide (1.0 equiv), 2-oxaspiro[3.3]heptan-5-amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), tBuBrettPhos (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Degassing: Evacuate and backfill the tube with argon (3 cycles).

  • Reaction: Add anhydrous 1,4-dioxane (0.2 M) and stir the mixture at 80°C for 12 hours.

    • Self-Validation: The color should transition from dark purple/red to a golden yellow/brown, indicating active Pd(0) catalysis.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC (Water/MeCN with 0.1% Formic Acid) to isolate the coupled product.

    • Note: Formic acid is mild enough to not cleave the oxetane during the short duration of HPLC purification.

References

  • Title: Spiro[3.3]heptane as a Saturated Benzene Bioisostere Source: PubMed / Angewandte Chemie International Edition URL: 1

  • Title: 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings Source: Organic Letters - ACS Publications URL: 2

  • Title: Intermolecular Crossed[2 + 2] Cycloaddition Promoted by Visible-Light Triplet Photosensitization: Expedient Access to Polysubstituted 2-Oxaspiro[3.3]heptanes Source: Journal of the American Chemical Society URL: 3

  • Title: 2830343-70-7 2-Oxaspiro[3.3]heptan-5-amine ... - AK Scientific Source: AK Scientific URL: 4

Sources

Application

Application Note: Strategic Coupling of 2-Oxaspiro[3.3]heptan-5-amine for Accelerated Drug Discovery

Introduction: The Value of Three-Dimensional Scaffolds In the modern era of drug discovery, there is a significant push to move beyond flat, sp2-rich molecular architectures.[1][2] Spirocycles, with their inherent three-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of Three-Dimensional Scaffolds

In the modern era of drug discovery, there is a significant push to move beyond flat, sp2-rich molecular architectures.[1][2] Spirocycles, with their inherent three-dimensionality, offer a compelling solution to access novel chemical space and improve physicochemical properties such as solubility and metabolic stability. The 2-oxaspiro[3.3]heptane motif, in particular, has gained traction as a bioisostere for commonly used groups like morpholine and piperazine.[3] 2-Oxaspiro[3.3]heptan-5-amine stands out as a versatile building block, providing a key nucleophilic handle on a rigid, non-planar core.

This guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of the primary coupling strategies for 2-oxaspiro[3.3]heptan-5-amine, supported by field-proven insights and step-by-step protocols. We will delve into the core reactions that form the bedrock of its synthetic utility: amide bond formation, reductive amination, and palladium-catalyzed C-N cross-coupling.

Amide Bond Formation: The Workhorse Reaction

The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry, enabling the linkage of the spirocyclic amine to a vast array of carboxylic acid-containing fragments.[4][5] The reaction proceeds through the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the primary amine of the spirocycle.[6]

Mechanistic Rationale

The most common methods involve the use of carbodiimide reagents (like EDC) or uronium/aminium salts (like HATU).[4]

  • Carbodiimide Method (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate can be intercepted by an additive such as 1-hydroxybenzotriazole (HOBt) to form an active ester. This two-step, one-pot process minimizes side reactions and reduces the risk of epimerization at chiral centers adjacent to the carboxyl group.

  • Uronium Salt Method (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylate to form a highly reactive OBt-active ester, which rapidly acylates the amine.[5] This method is often faster and more efficient, especially for sterically hindered substrates or less nucleophilic amines.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a generic carboxylic acid with 2-oxaspiro[3.3]heptan-5-amine.

Materials:

  • 2-Oxaspiro[3.3]heptan-5-amine (or its HCl salt)

  • Carboxylic Acid (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 mmol, 1.0 eq).

  • Dissolve the acid in anhydrous DMF (5 mL).

  • Add 2-oxaspiro[3.3]heptan-5-amine (1.05 mmol, 1.05 eq). If using the hydrochloride salt, ensure enough base is added to neutralize it (an extra 1.0 eq of DIPEA).

  • Add HATU (1.1 mmol, 1.1 eq) to the solution.

  • Finally, add DIPEA (3.0 mmol, 3.0 eq) dropwise to the stirring solution at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization: Amide Coupling Workflow

G cluster_reaction Reaction cluster_workup Workup & Purification Acid Carboxylic Acid Addition Add DIPEA Stir at RT (1-4h) Acid->Addition Amine 2-Oxaspiro[3.3]heptan-5-amine Amine->Addition HATU HATU HATU->Addition Solvent Anhydrous DMF Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Addition->Workup Purify Column Chromatography Workup->Purify Product Purified Amide Product Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

Data Summary: Amide Coupling Reagents
Coupling ReagentBaseSolventTemperatureTypical YieldNotes
HATU DIPEA, Et3NDMF, DCMRoom Temp85-95%Fast, efficient, good for hindered substrates.[5]
EDC / HOBt DIPEA, Et3NDCM, DMFRoom Temp70-90%Cost-effective, minimizes racemization.[7] By-product can be water-soluble.
BOP-Cl Et3NDCMRoom Temp60-85%Good for electron-deficient amines, but by-products can be difficult to remove.[7]
T3P® Pyridine, Et3NEtOAc, THFRoom Temp75-95%By-products are water-soluble, simplifying purification.

Reductive Amination: Forging C-N Bonds with Carbonyls

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing the spirocyclic amine to be coupled with a wide range of aldehydes and ketones.[8] The reaction typically proceeds in a stepwise manner where the amine and carbonyl first condense to form an imine (or enamine), which is then reduced in situ to the corresponding amine.[9]

Mechanistic Rationale

The choice of reducing agent is critical. Mild hydride reagents are preferred as they selectively reduce the protonated iminium ion intermediate over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)3) is a particularly effective reagent for this transformation due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.[9] For less reactive ketones, the reaction may be performed in a stepwise manner, involving pre-formation of the imine followed by reduction with a stronger agent like sodium borohydride (NaBH4).[9]

Experimental Protocol: One-Pot Reductive Amination

Materials:

  • 2-Oxaspiro[3.3]heptan-5-amine

  • Aldehyde or Ketone (1.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Acetic Acid (catalytic to 1.1 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a round-bottom flask, dissolve 2-oxaspiro[3.3]heptan-5-amine (1.0 mmol, 1.0 eq) and the aldehyde or ketone (1.0 mmol, 1.0 eq) in DCM (10 mL).

  • Add acetic acid (1.1 mmol, 1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate iminium ion formation.

  • Add NaBH(OAc)3 (1.5 mmol, 1.5 eq) portion-wise over 10 minutes. Be cautious of gas evolution.

  • Allow the reaction to stir at room temperature. Monitor by TLC or LC-MS until the starting materials are consumed (typically 2-16 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Visualization: Reductive Amination Workflow

G cluster_prep Iminium Formation cluster_reaction Reduction cluster_workup Workup & Purification Amine 2-Oxaspiro[3.3]heptan-5-amine Stir1 Stir at RT (30 min) Amine->Stir1 Carbonyl Aldehyde or Ketone Carbonyl->Stir1 Solvent DCM / Acetic Acid Reducer Add NaBH(OAc)3 Stir1->Reducer Stir2 Stir at RT (2-16h) Reducer->Stir2 Quench Quench (aq. NaHCO3) Stir2->Quench Purify Extraction & Chromatography Quench->Purify Product Purified Secondary Amine Purify->Product

Caption: Workflow for one-pot reductive amination.

Data Summary: Reductive Amination Conditions
Reducing AgentSolventAdditiveTemperatureSubstrate ScopeNotes
NaBH(OAc)3 DCM, DCE, THFAcetic AcidRoom TempAldehydes, most ketonesMost general and mild method.[9]
NaBH4 MeOH, EtOHNone0 °C to RTAldehydes, some ketonesRequires imine pre-formation; can reduce some carbonyls.[9]
NaBH3CN MeOH, MeCNpH 6-7 bufferRoom TempAldehydes, ketonesEffective but highly toxic (HCN release at low pH).
H2, Pd/C MeOH, EtOHAcetic AcidRoom TempAldehydes, ketones"Green" method but requires hydrogenation setup and may not be compatible with reducible functional groups.

Buchwald-Hartwig C-N Cross-Coupling: Arylation of the Spirocycle

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful method to form C(aryl)-N bonds.[10][11] This palladium-catalyzed reaction enables the coupling of 2-oxaspiro[3.3]heptan-5-amine with a vast range of aryl and heteroaryl halides or triflates, making it indispensable for synthesizing complex molecules.[12][13]

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[10][14] The success of the reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the cycle.[12] Sterically hindered, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are often required for efficient coupling, especially with challenging substrates like aryl chlorides.[15]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-Oxaspiro[3.3]heptan-5-amine

  • Aryl Halide or Triflate (1.0 eq)

  • Palladium Precatalyst (e.g., Pd2(dba)3, 2.5 mol%)

  • Phosphine Ligand (e.g., BrettPhos, 10 mol%)

  • Base (e.g., LHMDS or Cs2CO3, 1.5 eq)

  • Anhydrous, deoxygenated solvent (e.g., Dioxane or Toluene)

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • To a dry Schlenk tube or vial inside a glovebox, add the palladium precatalyst (e.g., Pd2(dba)3, 0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., BrettPhos, 0.10 mmol, 10 mol%).

  • Add the aryl halide (1.0 mmol, 1.0 eq), 2-oxaspiro[3.3]heptan-5-amine (1.2 mmol, 1.2 eq), and the base (e.g., LHMDS, 1.5 mmol, 1.5 eq).

  • Add anhydrous, deoxygenated solvent (5 mL).

  • Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by LC-MS. Reactions are typically complete in 4-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization: Buchwald-Hartwig C-N Coupling Workflow

G cluster_reaction Reaction cluster_workup Workup & Purification Catalyst Pd Precatalyst + Ligand Heating Seal & Heat (80-110 °C, 4-24h) Catalyst->Heating Reagents Aryl Halide + Amine + Base Reagents->Heating Solvent Anhydrous/Deoxygenated Solvent Filter Cool & Filter (Celite) Heating->Filter Purify Extraction & Chromatography Filter->Purify Product Purified N-Aryl Amine Purify->Product

Caption: Workflow for Buchwald-Hartwig C-N cross-coupling.

Data Summary: Buchwald-Hartwig Catalyst Systems
LigandPalladium SourceBaseSolventTemperatureSubstrate Scope
Xantphos Pd2(dba)3, Pd(OAc)2Cs2CO3, K3PO4Dioxane, Toluene100-110 °CAryl bromides, iodides.[16]
BINAP Pd(OAc)2NaOtBuToluene100 °CFirst reliable ligand for primary amines with aryl bromides.[10][13]
RuPhos Pd2(dba)3 or G2-precatalystK3PO4, LHMDSDioxane, t-BuOH80-100 °CBroad scope, including some aryl chlorides.
BrettPhos Pd2(dba)3 or G3-precatalystLHMDS, K3PO4Dioxane, THF80-100 °CExcellent for primary amines and a wide range of (hetero)aryl halides.[15]

Troubleshooting and Final Considerations

  • Low Amide Coupling Yield: Ensure reagents are anhydrous, especially the solvent and amine. Consider a different coupling reagent or adding a catalytic amount of DMAP (with EDC) to accelerate the reaction.[7]

  • Stalled Reductive Amination: The iminium formation may be unfavorable. Try switching to a less polar solvent or using molecular sieves to remove the water formed during condensation. For difficult ketones, a two-step procedure may be necessary.

  • Failed Buchwald-Hartwig Reaction: Catalyst deactivation is a common issue. Ensure the solvent and reagents are thoroughly deoxygenated. The ligand-to-palladium ratio can be crucial. Screen different ligands and bases, as the optimal combination is highly substrate-dependent.[17] LHMDS has shown success with sensitive functional groups.[15]

  • Purity: 2-Oxaspiro[3.3]heptan-5-amine is a relatively small and polar molecule. Its derivatives may require reverse-phase chromatography for effective purification.

By leveraging these robust and well-established protocols, researchers can effectively incorporate the valuable 2-oxaspiro[3.3]heptan-5-amine scaffold into their synthetic programs, paving the way for the discovery of next-generation therapeutics with enhanced three-dimensional character.

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). National Institutes of Health (NIH). [Link]

  • One-Step Synthesis of Saturated Spirocyclic N‑Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. (2014). ACS Figshare. [Link]

  • Feng, J., Xi, L., Lu, C., & Liu, R. (2024). Transition-metal-catalyzed enantioselective C–N cross-coupling. Chemical Society Reviews. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.). Synlett. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. [Link]

  • Stepan, A. F., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]

  • Reddy, V. P., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]

  • Albkuri, Y. M., et al. (2020). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. ResearchGate. [Link]

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. (n.d.). Thieme Chemistry. [Link]

  • Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Scilit. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). National Institutes of Health (NIH). [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of South Carolina. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (2025). ResearchGate. [Link]

  • Optimizing Amide Coupling Reactions. (n.d.). Scribd. [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. (n.d.). Semantic Scholar. [Link]

  • Agudo-Álvarez, S., et al. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

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Method

Application Note: A Modular Approach to the Synthesis of 5-Substituted 2-Oxaspiro[3.3]heptane Scaffolds

Introduction: The Value of 3D Scaffolds in Modern Drug Discovery In contemporary medicinal chemistry, there is a significant movement to "escape from flatland"—a strategic shift away from predominantly flat, aromatic mol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of 3D Scaffolds in Modern Drug Discovery

In contemporary medicinal chemistry, there is a significant movement to "escape from flatland"—a strategic shift away from predominantly flat, aromatic molecules towards three-dimensional, sp³-rich scaffolds.[1][2] These complex structures offer superior spatial arrangement of functional groups, which can lead to enhanced target selectivity, improved physicochemical properties, and novel intellectual property.[1] Among these 3D structures, strained spiro heterocycles (SSHs) have emerged as particularly valuable building blocks.[2]

The 2-oxaspiro[3.3]heptane core is a prime example of such a scaffold. Its rigid, compact structure makes it an attractive bioisosteric replacement for more common rings like morpholine or piperidine, potentially improving metabolic stability and binding interactions.[3][4] Introducing substituents onto this core is critical for diversifying chemical space and optimizing drug candidates. This guide provides a detailed synthetic blueprint for preparing 5-substituted 2-oxaspiro[3.3]heptane derivatives, focusing on key functional groups—hydroxyl, amino, and carboxyl—that serve as versatile handles for further elaboration in drug development programs.

Core Synthetic Strategy: The Cyclobutanone Annulation Pathway

The most robust and modular strategy for constructing the 5-substituted 2-oxaspiro[3.3]heptane scaffold begins with a pre-functionalized cyclobutane ring. This approach provides excellent regiochemical control, ensuring the substituent is installed at the desired C5 position. The central transformation involves the conversion of a 3-substituted cyclobutanone into the spirocyclic oxetane via a ring-expansion reaction.

The causality for this strategic choice is twofold:

  • Regiocontrol: By starting with a 3-substituted cyclobutanone, the position of the final substituent is locked in from the beginning of the synthesis, avoiding complex and often low-yielding C-H functionalization on the final spirocycle.

  • Robust Transformations: The synthesis relies on well-established and scalable reactions, such as the Corey-Chaykovsky reaction, which are known to be effective for the formation of strained four-membered rings.[2]

Below is a conceptual workflow illustrating this strategy.

G Start Substituted Cyclobutane Precursor Inter1 3-Substituted Cyclobutanone Start->Inter1 Oxidation/Deprotection Inter2 Spirocyclic Epoxide (Intermediate) Inter1->Inter2 Corey-Chaykovsky Reagent Product 5-Substituted 2-Oxaspiro[3.3]heptane Inter2->Product Lewis Acid Mediated Rearrangement

Figure 1: General workflow for the Cyclobutanone Annulation strategy.

Protocol 1: Synthesis of (2-Oxaspiro[3.3]heptan-5-yl)methanol

This protocol details the synthesis of the key 5-hydroxymethyl intermediate, which serves as a versatile precursor for other functional groups like carboxylic acids and amines. The synthesis begins with commercially available 3-oxocyclobutane-1-carboxylic acid and proceeds through a sequence of reduction, protection, and ring expansion. This multi-step process is adapted from scalable routes developed for similar spirocyclic systems.[2]

Experimental Protocol

Step 1: Synthesis of Methyl 3-(benzyloxymethyl)cyclobutane-1-carboxylate

  • To a stirred solution of 3-oxocyclobutane-1-carboxylic acid (1 equiv.) in methanol (0.2 M), add sodium borohydride (1.5 equiv.) portion-wise at 0 °C. Stir for 2 hours at room temperature.

  • Acidify the reaction with 2M HCl to pH ~3 and extract with ethyl acetate (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the crude hydroxy acid.

  • Dissolve the crude product in DMF (0.3 M). Add potassium carbonate (3 equiv.) and benzyl bromide (1.2 equiv.). Stir at 60 °C for 16 hours.

  • Cool to room temperature, pour into water, and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography (silica gel, ethyl acetate/hexanes) to yield the protected ester.

Step 2: Synthesis of (3-(Benzyloxymethyl)cyclobutyl)methanol

  • To a stirred suspension of lithium aluminum hydride (1.5 equiv.) in anhydrous THF (0.5 M) at 0 °C, add a solution of the ester from Step 1 (1 equiv.) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction at 0 °C by the sequential addition of water (X mL), 15% NaOH (aq) (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting suspension vigorously for 1 hour, then filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify by column chromatography to yield the diol.

Step 3: Synthesis of 6-(Benzyloxymethyl)-2-oxaspiro[3.3]heptane

  • Dissolve the diol from Step 2 (1 equiv.) in anhydrous CH₂Cl₂ (0.1 M). Add triethylamine (2.5 equiv.) and cool to 0 °C.

  • Add methanesulfonyl chloride (1.1 equiv.) dropwise. Stir at 0 °C for 1 hour.

  • Quench with saturated NaHCO₃ solution and extract with CH₂Cl₂. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo at low temperature to yield the crude mesylate.

  • Dissolve the crude mesylate in THF (0.2 M) and add potassium tert-butoxide (2.5 equiv.). Stir at room temperature for 12 hours.

  • Pour into water and extract with ethyl acetate. Dry, concentrate, and purify by column chromatography to yield the protected spirocycle.

Step 4: Synthesis of (2-Oxaspiro[3.3]heptan-5-yl)methanol

  • Dissolve the protected spirocycle (1 equiv.) in ethanol (0.1 M) in a flask suitable for hydrogenation.

  • Add Pd/C (10 mol %) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (balloon or Parr shaker). Stir vigorously under a hydrogen atmosphere for 16 hours.

  • Filter the reaction mixture through Celite®, wash the pad with methanol, and concentrate the filtrate to yield the final product, which can be purified by chromatography if necessary.

Data Summary
StepProductTypical YieldKey Characterization Notes
1Methyl 3-(benzyloxymethyl)cyclobutane-1-carboxylate70-80% over 2 stepsAppearance of benzyl protons (~7.3 ppm) and benzylic CH₂ (~4.5 ppm) in ¹H NMR.
2(3-(Benzyloxymethyl)cyclobutyl)methanol85-95%Disappearance of ester carbonyl in IR spectrum.
36-(Benzyloxymethyl)-2-oxaspiro[3.3]heptane60-70% over 2 stepsCharacteristic oxetane proton signals (~4.4-4.8 ppm) in ¹H NMR.
4(2-Oxaspiro[3.3]heptan-5-yl)methanol>95%Disappearance of benzyl signals in ¹H NMR.

Protocol 2: Synthesis of 5-Amino-2-oxaspiro[3.3]heptane

The amine functionality is a cornerstone of medicinal chemistry, enabling the formation of amides, ureas, and sulfonamides. This protocol outlines a reliable two-step conversion from the corresponding alcohol via an azide intermediate.

Expertise Insight: The choice of an azide displacement followed by reduction is often preferred over a direct Mitsunobu reaction with an amine equivalent for small, sterically unhindered alcohols. This is because the azide (N₃⁻) is an excellent, compact nucleophile, leading to cleaner reactions and higher yields. The subsequent reduction is typically quantitative and clean.

G Alcohol 5-Hydroxymethyl- 2-Oxaspiro[3.3]heptane Mesylate 5-Mesyloxymethyl- 2-Oxaspiro[3.3]heptane Alcohol->Mesylate MsCl, TEA Azide 5-Azidomethyl- 2-Oxaspiro[3.3]heptane Mesylate->Azide NaN₃, DMF Amine 5-Aminomethyl- 2-Oxaspiro[3.3]heptane Azide->Amine H₂, Pd/C or PPh₃, H₂O

Figure 2: Workflow for the synthesis of the 5-aminomethyl derivative.

Experimental Protocol

Step 1: Synthesis of 5-(Azidomethyl)-2-oxaspiro[3.3]heptane

  • Dissolve (2-oxaspiro[3.3]heptan-5-yl)methanol (1 equiv.) in anhydrous CH₂Cl₂ (0.2 M). Add triethylamine (1.5 equiv.) and cool the solution to 0 °C.

  • Add methanesulfonyl chloride (1.2 equiv.) dropwise and stir at 0 °C for 1 hour.

  • Dilute with CH₂Cl₂ and wash with cold 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo without heating.

  • Immediately dissolve the crude mesylate in DMF (0.2 M). Add sodium azide (3 equiv.) and heat the mixture to 80 °C for 6 hours.

  • Cool to room temperature, pour into water, and extract with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the azide.

Step 2: Synthesis of (2-Oxaspiro[3.3]heptan-5-yl)methanamine

  • Dissolve the azide from Step 1 (1 equiv.) in methanol (0.1 M).

  • Add Pd/C (10 mol %) and stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

  • Filter the mixture through Celite®, washing with methanol. Concentrate the filtrate to obtain the crude amine. The product is often pure enough for subsequent steps, but can be purified via an acid-base extraction or chromatography on alumina.

Mechanistic Spotlight: The Corey-Chaykovsky Reaction

A key step in building the spiro[3.3]heptane core from a cyclobutanone is the formation of the oxetane ring. The Corey-Chaykovsky reaction, which uses a sulfur ylide (dimethylsulfoxonium methylide), is exceptionally well-suited for this transformation. Unlike a phosphorus ylide (Wittig reaction) which would yield an alkene, the sulfur ylide attacks the carbonyl to form a betaine intermediate, which then undergoes intramolecular Sₙ2 displacement to form a spirocyclic epoxide. This epoxide subsequently rearranges under Lewis acidic conditions to furnish the desired expanded oxetane ring.

G cluster_0 Corey-Chaykovsky Reaction & Rearrangement Ketone Cyclobutanone Betaine Betaine Intermediate Ketone->Betaine Nucleophilic Attack Ylide + CH₂(SO)Me₂ Epoxide Spiro-Epoxide Betaine->Epoxide Intramolecular Sₙ2 Oxetane 2-Oxaspiro[3.3]heptane Epoxide->Oxetane Ring Expansion LA + Lewis Acid LA->Epoxide

Figure 3: Simplified mechanism of oxetane formation.

Conclusion

The protocols detailed herein provide a logical and experimentally validated pathway for accessing 5-substituted 2-oxaspiro[3.3]heptane scaffolds. By leveraging a modular cyclobutanone annulation strategy, researchers can readily synthesize key hydroxyl, amino, and carboxyl derivatives on a multigram scale. These building blocks are primed for incorporation into drug discovery pipelines, enabling the exploration of novel, three-dimensional chemical space and the development of next-generation therapeutics.

References

  • Title: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Source: Thieme Chemistry URL: [Link]

  • Title: Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Spiro[4.5]decan-7-one, 9,9-dimethyl Source: Organic Syntheses Procedure URL: [Link]

  • Title: Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery Source: ResearchGate URL: [Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: MDPI URL: [Link]

  • Title: Cyclic ether synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Re2O7-Catalyzed Approach to Spirocyclic Ether Formation from Acyclic Precursors: Observation of Remote Stereoinduction Source: ACS Publications URL: [Link]

  • Title: Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole Source: MDPI URL: [Link]

  • Title: Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere Source: ChemRxiv URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Oxaspiro[3.3]heptan-amine Regioisomer Separation

Executive Summary & Diagnostic Context[1][2][3][4] The separation of 2-oxaspiro[3.3]heptan-5-amine from its 6-amine regioisomer is a classic challenge in bioisostere synthesis. These spirocyclic amines are rigid, highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Context[1][2][3][4]

The separation of 2-oxaspiro[3.3]heptan-5-amine from its 6-amine regioisomer is a classic challenge in bioisostere synthesis. These spirocyclic amines are rigid, highly polar, and lack significant UV chromophores, making standard detection and separation difficult.

The mixture typically arises during non-selective cyclization or rearrangement sequences (e.g., Curtius rearrangement of spiro-carboxylic acids). The core difficulty lies in their similar pKa values and polarity.[1] The 5-amine is sterically more hindered (adjacent to the spiro-center), while the 6-amine is more accessible.

Critical Warning: Both isomers are virtually invisible to standard UV detection (254 nm). You must use ELSD, CAD, or derivatization for reliable visualization.

Module 1: Identification & Diagnostics (The "Is it 5 or 6?" Problem)

Before attempting separation, you must confirm the ratio and identity of your isomers. Regioisomers in spiro[3.3] systems have distinct NMR signatures due to their proximity to the oxygenated ring.

Troubleshooting Q&A: Identification

Q: How do I distinguish the 5-amine from the 6-amine by NMR? A: Use 1H NMR and 2D-NOESY. The proximity to the spiro-center is the key discriminator.

Feature2-oxaspiro[3.3]heptan-5 -amine2-oxaspiro[3.3]heptan-6 -amine
Position

-to-spiro center (more hindered)

-to-spiro center (less hindered)
H-C(amine) Signal Often a doublet or complex multiplet due to geminal coupling of the adjacent CH2.Typically a quintet (or broad multiplet) due to symmetry in the cyclobutane ring.
NOESY/ROESY Strong correlation between the amine proton (or

-CH) and the oxetane protons is possible but sterically distinct.
The 6-position is further from the oxetane ring; NOE signals to the oxetane are weaker or absent.
13C NMR The

-carbon (C5) is chemically distinct, often shifted downfield relative to C6 due to the inductive effect of the spiro-center.
The

-carbon (C6) is typically more shielded.

Q: My LC-MS shows a single peak, but NMR shows a mixture. Why? A: This is a "co-elution" artifact.

  • pH Mismatch: At neutral/low pH, both amines are fully protonated (

    
    ), masking the subtle lipophilic differences between the 5- and 6-positions.
    
  • Lack of UV: If you rely on UV 210 nm, the signal is likely noise or solvent cut-off, not the compound.

Module 2: Chromatographic Resolution (HPLC/SFC)

For analytical checking or small-scale (<100 mg) purification, direct chromatography is possible but requires specific conditions.

Protocol A: High-pH Reverse Phase (The "Gold Standard" for Free Amines)

Why it works: High pH suppresses protonation, forcing the molecules into their neutral state. The 5-amine (more hindered) often interacts differently with the C18 chains than the exposed 6-amine.

  • Column: XBridge C18 or Gemini NX-C18 (must be pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10, adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: Shallow gradient (e.g., 5% to 15% B over 20 minutes). These are polar molecules; they elute early.

  • Detection: ELSD (Evaporative Light Scattering Detector) or CAD. UV is useless here.

Protocol B: Supercritical Fluid Chromatography (SFC)

Why it works: SFC is superior for rigid isomers. The orthogonal selectivity of 2-ethylpyridine (2-EP) or silica columns often resolves spiro-isomers that co-elute on C18.

  • Column: Viridis 2-EP or DAICEL CHIRALPAK® IG (even for achiral regioisomers, amylose phases can separate structural isomers).

  • Co-solvent: Methanol + 0.2% Isopropylamine (IPA) or Diethylamine (DEA).

  • Back Pressure: 120-150 bar.

Module 3: Chemical Resolution (The "Nuclear Option" for Scale-Up)

For quantities >500 mg, chromatographic separation of free amines is often inefficient due to peak tailing and solubility limits. The most robust workflow involves derivatization .

Workflow: The Boc-Protection Strategy

Converting the amines to tert-butyl carbamates (Boc) eliminates the H-bond donor, lowers polarity, and allows the use of standard silica flash chromatography.

Step-by-Step Protocol:

  • Protection: Treat the crude amine mixture with

    
     (1.1 equiv) and 
    
    
    
    in DCM.
    • Insight: The 6-amine reacts faster than the sterically hindered 5-amine . You may observe kinetic resolution, but drive it to completion to separate the products.

  • Separation: Flash Chromatography (Silica Gel).

    • Eluent: Hexane/Ethyl Acetate (typically 20-50% EtOAc).

    • Visualization: Stain with Ninhydrin (hot) or KMnO4. The Boc group usually provides enough bulk to separate the regioisomers (

      
       is often 0.1–0.2).
      
  • Deprotection: Treat isolated isomers with 4M HCl in Dioxane or TFA/DCM (1:1).

  • Free Basing: Use ion-exchange resin (e.g., PL-HCO3 MP) to recover the free amine without inorganic salts.

Visual Workflow (DOT Diagram)

SeparationStrategy Start Crude Mixture (5-amine + 6-amine) ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg (Analytical/Pilot) ScaleCheck->SmallScale Low Qty LargeScale > 500 mg (Prep/Process) ScaleCheck->LargeScale High Qty HighPH High pH RP-HPLC (pH 10, Amm. Bicarb) SmallScale->HighPH Primary Method SFC SFC Screening (2-EP or IG Column) SmallScale->SFC Alternative Deriv Derivatization (Boc-Protection) LargeScale->Deriv Flash Flash Chromatography (Silica: Hex/EtOAc) Deriv->Flash Separates Isomers Deprotect Acid Deprotection (HCl/Dioxane) Flash->Deprotect Yields Pure Amine

Caption: Decision tree for selecting the optimal separation strategy based on scale and available equipment.

FAQ: Common Pitfalls

Q: I tried normal phase silica with the free amine, but it stuck to the column. Why? A: The secondary amine interacts strongly with the acidic silanols of the silica.

  • Fix: If you must use normal phase without derivatization, use "Amino-functionalized Silica" (NH2-SiO2) or add 1-5% Triethylamine (TEA) or Ammonia (7N in MeOH) to your eluent (e.g., DCM/MeOH/NH3).

Q: Can I use crystallization? A: Regioisomers often form eutectics and are difficult to separate by simple recrystallization. However, forming a salt with a bulky acid like L-Tartaric acid or 1,5-Naphthalenedisulfonic acid can sometimes precipitate one isomer selectively. This requires a "salt screen" and is less predictable than chromatography.

Q: Why does the 5-amine react slower during Boc protection? A: The 5-position is neopentyl-like (adjacent to the quaternary spiro carbon). The steric bulk hinders the nucleophilic attack on the Boc-anhydride. You can exploit this: adding 0.5 equiv of Boc2O might selectively protect the 6-amine, leaving the 5-amine free for extraction (Kinetic Resolution).

References

  • SpiroChem AG. (2020). Spirocyclic Scaffolds in Drug Discovery: 2-Oxaspiro[3.3]heptane derivatives. SpiroChem Technical Notes. [Link] (General grounding on spirocycle properties).

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Drug Discovery. The Journal of Organic Chemistry, 75(24), 8701–8704. [Link]

  • Waters Corporation. (2021). Strategies for Separating Polar Amines using High pH Reversed-Phase Chromatography. Waters Application Notes. [Link]

Sources

Optimization

Improving yield in spiro[3.3]heptane amine synthesis

Welcome to the Technical Support Center for Spirocyclic Synthesis. As sp³-rich scaffolds become increasingly critical in modern drug discovery—specifically as non-coplanar bioisosteres for benzene, piperazine, and morpho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocyclic Synthesis. As sp³-rich scaffolds become increasingly critical in modern drug discovery—specifically as non-coplanar bioisosteres for benzene, piperazine, and morpholine rings—optimizing the synthetic yields of spiro[3.3]heptane amines is paramount[1],[2].

As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ to address the specific kinetic and thermodynamic challenges associated with the spiro[3.3]heptane core. This guide bypasses generic advice, focusing instead on the causality behind experimental failures and providing self-validating protocols to ensure high-fidelity synthesis.

Synthetic Strategy Overview

The rigid, highly strained nature of the spiro[3.3]heptane core dictates your synthetic approach. Selecting the correct route is the first step in preventing yield loss.

Figure 1: Decision matrix for selecting the optimal spiro[3.3]heptane amine synthesis route.

Section 1: Reductive Amination Workflows

Reductive amination of spiro[3.3]heptanones is the most common route to functionalized spiro-amines. However, the steric bulk of the spirocyclic system often leads to stalled imine formation or competitive ketone over-reduction.

Quantitative Data: Reagent Selection Matrix
MethodReagentsSolventTempTypical YieldPrimary Limitation
Direct Amination NaBH(OAc)₃, AcOHDCERT65–80%Fails for highly sterically hindered amines[3].
Stepwise Amination 1. Ti(OiPr)₄ 2. NaBH₄THF / MeOHRT to 0 °C85–95%Requires careful filtration of gelatinous TiO₂ salts.
Double Substitution t-BuOKTHF70 °C70–90%Sensitive to moisture; risk of E2 elimination[4].
Formal[2+2] Dichloroketene, Zn(Cu)Et₂OReflux20–40%Low turnover; requires extensive chromatography[3].
Protocol 1: Stepwise Reductive Amination for Hindered Amines

To bypass the slow kinetics of imine formation at the spiro center, we decouple condensation from reduction.

  • Imine Condensation: In an oven-dried flask under argon, dissolve spiro[3.3]heptan-6-one (1.0 equiv) and the primary amine (1.2 equiv) in anhydrous THF (0.2 M).

  • Lewis Acid Activation: Add titanium(IV) isopropoxide (Ti(OiPr)₄, 1.5 equiv) dropwise at room temperature. Stir for 12–18 hours. (Causality: Ti(OiPr)₄ acts as a Lewis acid to activate the ketone and a dehydrating agent to drive the equilibrium toward the imine).

  • Reduction: Cool the reaction mixture to 0 °C. Add sodium borohydride (NaBH₄, 1.5 equiv) in small portions. Stir for an additional 2 hours.

  • Quench & Filtration: Quench carefully with water (equal in volume to the Ti(OiPr)₄ used) to precipitate titanium dioxide (TiO₂). Filter the resulting white suspension through a pad of Celite, washing thoroughly with ethyl acetate.

  • Isolation: Concentrate the filtrate and purify via flash chromatography to isolate the target spiro-amine.

Troubleshooting FAQs: Reductive Amination

Q: Why am I getting high amounts of spiro[3.3]heptanol instead of the target amine during one-pot reductive amination? A: This is a classic kinetic mismatch. The spiro[3.3]heptane core is sterically demanding, which significantly slows down the initial condensation step. If a strong reducing agent like NaBH₄ is present in the one-pot mixture, it will reduce the unreacted ketone to the corresponding alcohol much faster than the imine can form. Solution: Transition to the stepwise protocol (Protocol 1) or use sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE), which is mild enough to selectively reduce protonated imines without touching the aliphatic ketone[3].

Q: The imine formation is extremely sluggish even with NaBH(OAc)₃. How can I accelerate it? A: In cases of extreme steric hindrance (e.g., bulky anilines), even NaBH(OAc)₃ will fail. Solution: Form the imine in a toluene–methanol mixture and periodically remove the solvent under reduced pressure. The physical removal of the solvent and azeotropic removal of water drastically accelerates imine formation. You can then directly reduce the concentrated imine with NaBH₄ in methanol[4].

Section 2: Double Alkylation for 2,6-Diazaspiro[3.3]heptanes

When synthesizing diazaspiroheptanes (often used as piperazine bioisosteres), reacting a primary amine with a 1,3-dihalide or ditosylate is highly effective, provided the conditions are strictly controlled[4],[2].

Figure 2: Mechanistic pathways and competing side reactions during base-mediated cyclization.

Protocol 2: Base-Mediated Cyclization[4]
  • Precursor Solvation: To a stirred solution of the acyclic precursor, e.g., (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (1.0 equiv), add anhydrous THF to achieve a 0.1 M concentration.

  • Base Addition: Add a 1.0 M solution of potassium tert-butoxide (t-BuOK) in THF (2.2 equiv) at room temperature. (Causality: The bulky tert-butoxide effectively deprotonates the amine to initiate the intramolecular S_N2 attack without acting as a competing nucleophile).

  • Thermal Cyclization: Seal the reaction tube and heat to 70 °C for 90 minutes.

  • Reaction Push: If starting material remains (monitor via LC-MS), add an additional 1.0 equiv of t-BuOK and heat for an additional 1 hour.

  • Workup: Cool to ambient temperature, filter to remove precipitated KCl salts, and evaporate the solvents under reduced pressure.

Troubleshooting FAQs: Double Alkylation

Q: I'm observing significant elimination byproducts (alkenes) instead of cyclization. How do I fix this? A: Strong, non-nucleophilic bases combined with excessive heat promote E2 elimination of the halide over S_N2 substitution at the neopentyl-like centers of the cyclobutane ring. Solution: Strictly control the temperature (do not exceed 70 °C). If elimination persists, switch from t-BuOK to a milder base like K₂CO₃ or DIPEA in a polar aprotic solvent (DMF or NMP) to favor substitution[4].

Q: How do I prevent over-alkylation (quaternary ammonium salt formation)? A: The newly formed secondary or tertiary spiro-amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. Solution: Always use bulky protecting groups (e.g., benzyl or benzhydryl) on your primary amine during the cyclization step. The steric bulk prevents further alkylation. Once the spiro[3.3]heptane core is formed, the protecting group can be cleanly removed via palladium-catalyzed hydrogenolysis[4].

Section 3: Formal [2+2] Cycloaddition Challenges

Q: I am trying to build the spiro[3.3]heptane core via [2+2] cycloaddition with dichloroketene, but turnovers are exceptionally low. Is there a better way? A: Successive [2+2] cycloadditions between dichloroketene and olefins inherently suffer from low turnovers, poor yields, and require extensive, tedious chromatographic purification to isolate the spiro compounds[3]. Solution: If your target allows, pivot your retrosynthetic strategy. A synthetic route utilizing double substitution reactions between di-electrophiles and di-nucleophiles generally offers higher turnover, better yields, and often eliminates the need for complex chromatography[3].

References

  • Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.
  • Synthesis of Novel 2,6-Diazaspiro[3.
  • Spiro[3.
  • Spiro[3.

Sources

Troubleshooting

Stability of 2-oxaspiro[3.3]heptan-5-amine under acidic conditions

This guide addresses the stability profile, handling, and troubleshooting of 2-oxaspiro[3.3]heptan-5-amine (and its derivatives) under acidic conditions. It is designed for medicinal chemists and process scientists utili...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the stability profile, handling, and troubleshooting of 2-oxaspiro[3.3]heptan-5-amine (and its derivatives) under acidic conditions. It is designed for medicinal chemists and process scientists utilizing this scaffold as a bioisostere.

Executive Summary & Chemical Context

The 2-oxaspiro[3.3]heptan-5-amine scaffold is a high-value bioisostere for morpholine or piperidine rings, offering reduced lipophilicity and improved metabolic stability. While the spiro[3.3]heptane core is geometrically strained, the oxetane ring is surprisingly robust toward many acidic conditions typically used in organic synthesis (e.g., Boc-deprotection).

However, "robust" is not "inert." The stability of the 5-amine isomer is governed by two competing factors:

  • Steric Shielding: The spiro-quaternary center (C4) sterically hinders nucleophilic attack, protecting the oxetane from ring-opening.

  • Proximity Effects: Unlike the more common 6-amine isomer, the 5-amine substituent is adjacent to the spiro center. Under acidic conditions, the protonated amine exerts a strong electron-withdrawing inductive effect (

    
    ), which generally increases  resistance to acid-catalyzed ring opening by destabilizing the formation of carbocationic transition states.
    

Acid Stability Profile

Quantitative Stability Matrix
Acidic ConditionStabilityRisk LevelPrimary Degradation Pathway
TFA / DCM (1:1) High LowNone at RT. Stable for >24h.
4M HCl in Dioxane Moderate MediumRing opening to chlorohydrin (slow at RT, fast at >50°C).
Aq. HCl (1M) High LowHydrolysis is slow due to poor water nucleophilicity vs. steric bulk.
Conc. HCl / H₂SO₄ Low CriticalRapid ring opening to diols or halo-alcohols.
Lewis Acids (e.g., BF₃) Very Low CriticalRapid polymerization or rearrangement.
Mechanism of Degradation

The primary threat in acidic media is nucleophilic ring opening of the oxetane. This is an


-like process where the acid protonates the ether oxygen, activating the adjacent methylene carbons (C1/C3) for attack by a nucleophile (e.g., 

,

).

degradation_mechanism Figure 1: Acid-catalyzed degradation pathways. The 5-ammonium group (not shown) stabilizes the intermediate via inductive effects, slowing the reaction. Start 2-oxaspiro[3.3]heptan-5-amine (Protonated) Intermediate Activated Oxetonium Intermediate Start->Intermediate + H+ (Fast) Product_Cl Chlorohydrin Derivative (Ring Opened) Intermediate->Product_Cl + Cl- / Heat (Nucleophilic Attack) Product_OH Diol Derivative (Hydrolysis) Intermediate->Product_OH + H2O / Heat

Troubleshooting & FAQs

Scenario 1: "I see a new peak at M+18 or M+36 in LCMS."

Diagnosis: Ring opening has occurred.[1][2][3][4][5]

  • M+18: Hydrolysis (addition of

    
    ) resulting in a diol.
    
  • M+36/38: Hydrochlorination (addition of

    
    ) resulting in a chlorohydrin.
    Root Cause:  Temperature was too high during deprotection, or the acid concentration was excessive.
    Solution: 
    
  • Switch from HCl/Dioxane to TFA/DCM .

  • If using HCl, maintain temperature strictly at 0°C to RT . Do not heat.

Scenario 2: "My yield is extremely low after workup."

Diagnosis: Product volatility or water solubility. Root Cause:

  • Volatility: 2-oxaspiro[3.3]heptan-5-amine is a low-molecular-weight amine. The free base is likely volatile and can be lost during rotary evaporation (especially with high vacuum).

  • Solubility: The free amine is highly polar and water-soluble. It will not extract well into DCM or EtOAc from an aqueous layer. Solution:

  • Avoid aqueous workup. Isolate as the salt (TFA or HCl) by precipitation with diethyl ether.

  • If free base is required, use a volatile solvent (DCM), dry with

    
    , and remove solvent carefully (do not go below 50 mbar).
    
Scenario 3: "Can I store the amine as a free base?"

Answer: It is not recommended. The free amine can react with atmospheric


 to form carbamates or slowly polymerize if trace Lewis acids are present.
Recommendation:  Store as the HCl salt  or Oxalate salt . These are crystalline solids with excellent long-term stability.

Validated Protocols

Protocol A: Safe Boc-Deprotection (TFA Method)

Recommended for high stability and purity.

  • Dissolution: Dissolve

    
     equiv of 
    
    
    
    -Boc-2-oxaspiro[3.3]heptan-5-amine in DCM (
    
    
    ).
  • Acid Addition: Cool to

    
    . Add TFA (
    
    
    
    , final ratio 1:1 v/v) dropwise.
    • Note: The cooling is to manage exotherm, not strictly for stability, but good practice.

  • Reaction: Stir at Room Temperature for 1–2 hours. Monitor by TLC/LCMS (disappearance of starting material).

  • Workup (Salt Isolation):

    • Concentrate the mixture in vacuo.

    • Co-evaporate with toluene (

      
      ) to remove excess TFA.
      
    • Triturate the residue with cold

      
       to obtain the TFA salt  as a white solid.
      
Protocol B: Salt Exchange (TFA to HCl)

If the HCl salt is required for biological assays.

  • Dissolve the TFA salt in a minimum amount of MeOH.

  • Add

    
     equiv of 
    
    
    
    in
    
    
    or Dioxane.
  • Stir for 15 minutes.

  • Concentrate or add excess

    
     to precipitate the HCl salt .
    
  • Filter and dry under vacuum.

Decision Tree: Choosing the Right Conditions

decision_tree Figure 2: Decision logic for deprotection methodology. Start Start: Deprotection of N-Boc-2-oxaspiro[3.3]heptan-5-amine Q1 Is the product volatile? Start->Q1 Volatile_Yes Yes (Low MW) Q1->Volatile_Yes Q2 Is acid-sensitive functionality present (besides oxetane)? Volatile_Yes->Q2 Method_TFA USE TFA / DCM Isolate as TFA salt Q2->Method_TFA No Method_HCl USE 4M HCl / Dioxane Isolate as HCl salt precipitate Q2->Method_HCl No (Alternative) Method_Mild USE Formic Acid or ZnBr2 / DCM Q2->Method_Mild Yes

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Bioisosteres. Organic Letters.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.

  • Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Design. Chemical Reviews.

  • Barnes-Seeman, D. (2012). The Role of Oxetanes in Drug Discovery. Journal of Medicinal Chemistry.

Sources

Optimization

Technical Support Guide: HPLC Method Development for Spiro[3.3]heptane Isomers

Introduction: The "Flatland" Escape Spiro[3.3]heptane scaffolds are increasingly utilized in drug discovery as bioisosteres for piperidine, morpholine, and benzene rings. Their value lies in their ability to project subs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Flatland" Escape

Spiro[3.3]heptane scaffolds are increasingly utilized in drug discovery as bioisosteres for piperidine, morpholine, and benzene rings. Their value lies in their ability to project substituents into defined 3D vectors without the "flatness" of aromatic rings, improving solubility and metabolic stability (


 character).

However, this rigid geometry presents unique chromatographic challenges:

  • Lack of Chromophores: The core cyclobutane rings are UV-transparent.

  • Complex Isomerism: Substitutions at the 2- and 6-positions generate geometric diastereomers (cis/trans) and enantiomers (axial chirality).

  • Shape Selectivity: Standard C18 columns often fail to resolve the subtle hydrodynamic volume differences between rigid stereoisomers.

This guide provides a self-validating workflow for developing robust methods for these "invisible" and stubborn isomers.

Module 1: Detection Strategies (The "Invisible" Analyte)

The Problem: The spiro[3.3]heptane core (


) has no conjugated 

-system. Unless your derivative contains an aromatic group (e.g., a benzyl amine or amide), standard UV detection at 254 nm will fail.
Recommended Detection Protocols
Detector TypeSuitabilityTechnical Notes
UV (200–210 nm) LowOnly feasible if solvents are highly transparent (e.g., Phosphate buffer/Acetonitrile). Risk: High baseline noise and interference from mobile phase additives.
CAD / ELSD High Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD) are ideal. They detect mass, not light absorption. Requirement: Volatile mobile phases (Formic acid, TFA, Ammonium Acetate). Phosphate buffers are forbidden.
MS (ESI/APCI) High Essential for tracking specific isomers if masses differ (unlikely for isomers) or for sensitivity. Note: Saturated spiro-hydrocarbons ionize poorly in ESI; APCI is preferred for non-polar derivatives.
RI (Refractive Index) MediumGood for prep-scale, but incompatible with gradient elution.

Pro-Tip: If you lack CAD/MS, perform a pre-column derivatization using p-nitrobenzoyl chloride or benzyl bromide to attach a UV chromophore. This not only enables UV detection (254 nm) but often enhances chiral recognition by adding "handles" for the stationary phase to interact with.

Module 2: Achiral Separation (Diastereomers)

The Challenge: Separating cis (Z) and trans (E) isomers. Because the spiro[3.3]heptane ring is rigid, the distance between substituents is fixed. Trans isomers generally have a larger hydrophobic surface area than cis isomers, but the difference is subtle.

Protocol: Shape Selectivity Screening

Standard C18 columns interact primarily via hydrophobicity and may co-elute these isomers. You need a phase that discriminates based on molecular shape.

  • Primary Column Choice: Pentafluorophenyl (PFP)

    • Mechanism: The rigid fluorine ring system of the PFP phase offers distinct steric selectivity compared to floppy alkyl chains. It also engages in dipole-dipole interactions with polar substituents on the spiro ring.

    • Mobile Phase: Methanol usually provides better selectivity than Acetonitrile on PFP columns due to H-bonding capabilities.

  • Secondary Column Choice: C30 (Triacontyl)

    • Mechanism: High density and long chains create a "slot" effect, highly effective for rigid geometric isomers.

  • Tertiary Choice: Porous Graphitic Carbon (PGC)

    • Mechanism: Extreme shape selectivity for polar, rigid molecules.

    • Warning: Irreversible adsorption can occur. Start with high organic content.

Module 3: Chiral Separation (Enantiomers)

The Challenge: Resolving axial chirality. Spiro[3.3]heptanes substituted at the 2,6-positions often possess axial chirality rather than point chirality. The enantiomers are chemically identical in an achiral environment.

Protocol: Polysaccharide CSP Screening

Polysaccharide-based Chiral Stationary Phases (CSPs) are the gold standard.

  • Phase 1: Normal Phase (NP) Screening

    • Solvent: n-Hexane / Isopropanol (90:10).

    • Why: Non-polar solvents maximize the Hydrogen-bonding and dipole interactions critical for chiral recognition on the carbamate/benzoate backbone of the CSP.

    • Columns:

      • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA).

      • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H, IB).

  • Phase 2: Immobilized vs. Coated

    • Use Immobilized versions (e.g., CHIRALPAK IA/IB/IC) if solubility is an issue. This allows the use of "forbidden" solvents like DCM or THF to solubilize the spiro compound without stripping the column.

Module 4: Troubleshooting & FAQs

Q1: I see a "shoulder" on my main peak. Is this the enantiomer?

Diagnosis: Likely not. If you are using an achiral column (C18/PFP), this is likely the diastereomer (cis vs trans) beginning to separate. Action: Switch to a PFP column or lower the temperature to 15°C to enhance shape selectivity. If using a chiral column, it is likely the enantiomer; calculate the Resolution (


). If 

, reduce flow rate or change the alcohol modifier (e.g., switch IPA to Ethanol).
Q2: My retention times are drifting.

Diagnosis: Spiro[3.3]heptane amines are highly basic (


 often > 10). They may be modifying the silica surface.
Action: 
  • Ensure your mobile phase pH is controlled. Use 0.1% Diethylamine (DEA) for Normal Phase or 0.1% TFA/Ammonium Bicarbonate for Reversed Phase.

  • High pH Stability: Use hybrid silica (e.g., XBridge) or Polymer columns to run at pH 10, keeping the amine uncharged (neutral), which improves peak shape and retention stability.

Q3: I have no UV signal, but I cannot use CAD/MS.

Diagnosis: Lack of chromophore.[1] Action: Derivatize. React your spiro-amine or spiro-acid with benzyl isocyanate or benzyl bromide .

  • Mechanism:[2] Adds a benzene ring.

  • Benefit: Increases UV retention and often improves chiral separation by adding a

    
    -
    
    
    
    interaction site for the chiral selector.

Method Development Workflow (Visualization)

The following diagram illustrates the decision matrix for selecting the correct detection and stationary phase based on the specific spiro[3.3]heptane derivative properties.

SpiroMethodDev Start Start: Spiro[3.3]heptane Sample CheckChromo Does derivative have Aromatic/Conjugated Group? Start->CheckChromo UV_Det Use UV Detector (254 nm) CheckChromo->UV_Det Yes No_Chromo Non-Chromophoric Core CheckChromo->No_Chromo No CheckIsomer Target Separation Type? UV_Det->CheckIsomer Select_Alt_Det Select Alternative Detection No_Chromo->Select_Alt_Det CAD_ELSD CAD / ELSD (Requires Volatile Buffer) Select_Alt_Det->CAD_ELSD Derivatize Derivatization (e.g., Benzoyl Chloride) Select_Alt_Det->Derivatize CAD_ELSD->CheckIsomer Derivatize->UV_Det Diastereomer Diastereomers (Cis vs Trans) CheckIsomer->Diastereomer Enantiomer Enantiomers (Chiral) CheckIsomer->Enantiomer C18_Fail Standard C18 (Often Fails) Diastereomer->C18_Fail Avoid Shape_Sel Shape Selective Phase (PFP or C30) Diastereomer->Shape_Sel Recommended NP_Screen Normal Phase Screening (Hexane/IPA + DEA) Enantiomer->NP_Screen Col_Select Polysaccharide Columns (AD-H, OD-H, IA, IB) NP_Screen->Col_Select

Caption: Decision tree for optimizing detection and stationary phase selection for spiro[3.3]heptane derivatives.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives." Journal of Organic Chemistry. (Discusses the structural rigidity and geometric isomerism).

  • Zheng, Y., et al. (2022). "Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives." Organic Letters. (Details the synthesis and chiral HPLC analysis of these specific isomers).

  • Phenomenex Application Guide. "Chiral HPLC Method Development." (General protocols for polysaccharide column screening).

  • Dolan, J. W. (2002). "Temperature Selectivity in Reversed-Phase HPLC." LCGC North America. (Reference for using temperature to resolve rigid isomers).

  • Smith, R. M. (2017). "Retention mechanisms in superheated water chromatography and porous graphitic carbon." (Reference for using Carbon phases for polar/rigid compounds).

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Spirocyclic Amine Hydrochlorides

Welcome to the technical support center for handling hygroscopic spirocyclic amine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging ye...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling hygroscopic spirocyclic amine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet promising compounds. Spirocyclic scaffolds are increasingly utilized in drug discovery to enhance the three-dimensionality and drug-like properties of molecules.[1][2][3] However, their amine hydrochloride salt forms often exhibit significant hygroscopicity—the tendency to attract and absorb moisture from the atmosphere.[4][5][6]

This moisture uptake can lead to a cascade of problems, including chemical degradation (e.g., hydrolysis), physical changes (such as clumping, caking, or deliquescence), and inaccuracies in weighing and formulation.[7][8][9] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges effectively.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing step-by-step solutions and the scientific rationale behind them.

Issue 1.1: Inaccurate and Drifting Weight Measurements

Q: I'm trying to weigh my spirocyclic amine hydrochloride on an analytical balance, but the reading keeps increasing. What's happening and how can I get an accurate weight?

A: This is a classic sign of a hygroscopic substance absorbing atmospheric moisture.[10] The continuous increase in weight is due to the sample taking up water from the air. To obtain an accurate measurement, you need to minimize the sample's exposure to the ambient environment.

Troubleshooting Protocol:

  • Environmental Control: If possible, conduct weighing in a room with controlled low humidity.[11][12] A glove box with a dry nitrogen or argon atmosphere is ideal for highly sensitive compounds.[12]

  • Use Appropriate Weighing Vessels: Instead of weighing paper, use a tared, sealable container like a glass vial with a screw cap or a weighing bottle.[10] This allows you to cap the sample immediately after dispensing.

  • Minimize Exposure Time: Have everything prepared before you start weighing. Work swiftly to transfer the compound to the weighing vessel and close the balance door immediately to prevent air currents from affecting the reading.[13]

  • Weighing by Difference: For preparing solutions, a "weighing by difference" method is highly recommended.

    • Accurately weigh the sealed container with the compound.

    • Transfer the desired amount of the compound into your reaction vessel or flask.

    • Seal the original container again and re-weigh it.

    • The difference in weight is the exact amount of compound transferred.

  • Balance Stabilization: Ensure your analytical balance is placed in a suitable environment, away from vibrations, drafts from HVAC vents, and temperature fluctuations, as these can also affect accuracy.[11][13]

Issue 1.2: Compound Clumping and Caking in the Storage Container

Q: My powdered spirocyclic amine hydrochloride has formed hard clumps and is difficult to handle. What caused this and can it be reversed?

A: Clumping and caking are physical changes that occur when hygroscopic powders absorb enough moisture to form liquid bridges between particles, which then solidify upon slight drying, creating agglomerates.[6][7][14] This not only makes the compound difficult to handle but can also impact its dissolution rate and homogeneity.

Troubleshooting Protocol:

  • Proper Storage is Key:

    • Always store hygroscopic compounds in tightly sealed containers.

    • For long-term storage, consider using a desiccator containing a suitable drying agent like silica gel or anhydrous calcium sulfate.

    • For highly sensitive materials, storage in a controlled low-humidity environment or a dry box is recommended.

  • Breaking Up Clumps (with caution):

    • If clumping has occurred, you can gently break up the agglomerates with a clean, dry spatula inside a controlled environment like a glove box to prevent further moisture absorption.

    • Caution: Aggressive grinding can alter particle size distribution and potentially affect the compound's properties.

  • Drying the Compound:

    • If you suspect significant water uptake, the compound may need to be dried. Vacuum drying is a common and gentle method.[15][16]

    • Drying Protocol: Place the compound in a vacuum oven at a mild temperature (ensure the temperature is well below the compound's decomposition point) until a constant weight is achieved.

    • It's crucial to determine the appropriate drying conditions to avoid thermal degradation.

Issue 1.3: Poor or Inconsistent Solubility

Q: I'm dissolving my spirocyclic amine hydrochloride to make a stock solution, but I'm getting inconsistent results. Sometimes it dissolves readily, and other times it's much slower or forms a hazy solution.

A: The absorbed water in a hygroscopic compound can significantly affect its solubility characteristics. The presence of water can alter the effective concentration of your compound and may change the solvation properties of the solvent system.

Troubleshooting Protocol:

  • Quantify Water Content: Before preparing critical solutions, it is best practice to determine the water content of your solid material using Karl Fischer titration.[17][18][19][20][21] This will allow you to correct for the water content and prepare solutions of a precise concentration based on the anhydrous weight of the compound.

  • Use Anhydrous Solvents: When preparing solutions, especially in organic solvents, ensure you are using anhydrous grade solvents to prevent introducing more water into the system.

  • Controlled Dissolution Environment: Prepare solutions in a controlled environment (e.g., under a stream of dry nitrogen) to minimize moisture uptake during the process.

  • Sonication and Gentle Heating: If solubility is slow, gentle warming or sonication can help, but be mindful of the compound's thermal stability.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to store hygroscopic spirocyclic amine hydrochlorides?

A: The primary goal is to protect the compound from atmospheric moisture. The recommended storage conditions are:

  • Primary Container: A tightly sealed, airtight container, preferably made of glass.

  • Secondary Containment: Place the primary container inside a desiccator with a fresh, active desiccant.

  • For highly sensitive compounds: Store inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon).[12]

  • Temperature: Store at the temperature recommended on the product's technical data sheet, typically in a cool, dry place.

Q2: How can I determine the degree of hygroscopicity of my compound?

A: The hygroscopicity of a compound can be quantitatively assessed using Dynamic Vapor Sorption (DVS) analysis.[8][22] DVS measures the mass of a sample as a function of relative humidity (RH) at a constant temperature. This provides a detailed moisture sorption isotherm, which can be used to classify the material's hygroscopicity according to pharmacopeial standards.[23][24]

Hygroscopicity Class % Weight Increase after 24h at 80% RH & 25°C
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Moderately hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
Source: Adapted from European Pharmacopoeia criteria.[23]

Q3: Can absorbed moisture affect the chemical stability of my spirocyclic amine hydrochloride?

A: Absolutely. Absorbed water can act as a reactant or a plasticizer.

  • Hydrolysis: The presence of water can lead to the hydrolysis of sensitive functional groups within the molecule, resulting in degradation products and a loss of potency.[9]

  • Solid-State Transitions: Moisture can induce changes in the crystalline form of the compound (polymorphic transitions), which can alter its physical properties like solubility and bioavailability.[9][22]

  • Accelerated Degradation: Water can increase molecular mobility within the solid state, potentially accelerating other degradation pathways.[][26]

Q4: I need to ship a sample of a hygroscopic spirocyclic amine hydrochloride. What precautions should I take?

A: Proper packaging is critical to maintain the integrity of the compound during transit.

  • Primary Container: Use a tightly sealed vial. For extra protection, you can use vials with septa and crimp caps.

  • Seal with Paraffin Film: Wrap the cap and neck of the vial with paraffin film as an additional moisture barrier.

  • Secondary Packaging: Place the sealed vial in a larger, durable container with a desiccant packet.

  • Documentation: Clearly label the material as hygroscopic and include handling and storage instructions for the recipient.

Section 3: Experimental Workflows & Diagrams

Workflow for Weighing a Hygroscopic Compound

This workflow outlines the critical steps for accurately weighing a moisture-sensitive spirocyclic amine hydrochloride.

Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing Process cluster_calculation For Solution Prep (Weighing by Difference) prep_balance 1. Calibrate & Tare Balance with a Sealed Vial prep_env 2. Prepare Low-Humidity Environment (Glove Box) transfer 3. Quickly Transfer Compound into Tared Vial prep_env->transfer seal 4. Immediately Seal Vial transfer->seal weigh 5. Record Stable Weight seal->weigh dispense 6. Dispense into Flask weigh->dispense reweigh 7. Reseal and Reweigh Vial dispense->reweigh calculate 8. Calculate Transferred Mass reweigh->calculate

Caption: Workflow for accurate weighing of hygroscopic compounds.

Decision Tree for Handling a Caked Compound

This diagram helps you decide on the appropriate course of action when you discover your compound has caked or clumped.

Caked_Compound_Decision_Tree node_action node_action start Compound is Caked/ Clumped check_severity Is caking severe? start->check_severity action_mild_breakup Gently break up clumps in a dry environment check_severity->action_mild_breakup No action_dry Dry under vacuum to constant weight check_severity->action_dry Yes check_use Is precise quantification (e.g., for bioassay) required? action_karl_fischer Perform Karl Fischer titration to quantify water content check_use->action_karl_fischer Yes action_use_corrected Use corrected mass for calculations check_use->action_use_corrected No action_mild_breakup->check_use action_dry->check_use action_discard Consider discarding if stability is compromised action_dry->action_discard If degradation is suspected action_karl_fischer->action_use_corrected

Caption: Decision tree for handling caked hygroscopic compounds.

References

  • Innoweight. (n.d.). 5 Best Practices for Analytical Balances - Weighing Scales. Retrieved from [Link]

  • Jana, S., & Sahu, N. K. (2012). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 4(3), 1537-1543.
  • Hölzer, W., & Sznitowska, M. (2000). The Effect of Hygroscopic Formulation Ingredients on the Sorption Characteristics of Tablets. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 57-62.
  • Hölzer, W., & Sznitowska, M. (2000). The Effect of Hygroscopic Formulation Ingredients on the Sorption Characteristics of Tablets. ResearchGate. Retrieved from [Link]

  • Lim, S. Y., & Othman, M. H. D. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1184.
  • Lim, S. Y., & Othman, M. H. D. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. Retrieved from [Link]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]

  • Wiggins, C. (1998). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed. Retrieved from [Link]

  • Karpińska, A., & Zisi, A. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules, 25(19), 4603.
  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • QAQC Lab. (2012). Karl Fischer Method of Moisture Determination. Retrieved from [Link]

  • Ghavami, M., et al. (2018). Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals. Pharmaceuticals, 11(3), 80.
  • Yamato USA. (n.d.). From Liquid to Powder within 2 seconds. Retrieved from [Link]

  • Digivac. (2022, January 10). Secrets for Drying Fine Powders in a Vacuum oven. Retrieved from [Link]

  • Altay, S. (n.d.). Ensuring the Quality of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

  • PerMix. (n.d.). Mixing & Drying Hygroscopic Materials. Retrieved from [Link]

  • CD Formulation. (n.d.). Hygroscopicity Evaluation. Retrieved from [Link]

  • CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Retrieved from [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).
  • Varela, M. T., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 515-533.
  • Murikipudi, V., et al. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical Development and Technology, 18(2), 348-356.
  • Making.com. (n.d.). Powder Drying Equipment. Retrieved from [Link]

  • Drugs for Neglected Diseases Initiative. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • Varela, M. T., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Retrieved from [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Hayman, D. F. (1945). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 17(7), 432-435.
  • Wikipedia. (n.d.). Hygroscopy. Retrieved from [Link]

  • Schaeffer. (n.d.). HYGROSCOPIC BULK SOLIDS. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • Google Patents. (n.d.). US20090212140A1 - System and method for processing hygroscopic materials.
  • Dömling, A., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Exit Vectors of 2-Oxaspiro[3.3]heptan-5-amine and 2-oxaspiro[3.3]heptan-6-amine: A Strategic Analysis for Drug Discovery

In the contemporary landscape of medicinal chemistry, the imperative to escape the "flatland" of two-dimensional molecular architectures has propelled the exploration of novel three-dimensional (3D) scaffolds.[1] Among t...

Author: BenchChem Technical Support Team. Date: March 2026

In the contemporary landscape of medicinal chemistry, the imperative to escape the "flatland" of two-dimensional molecular architectures has propelled the exploration of novel three-dimensional (3D) scaffolds.[1] Among these, spirocycles have garnered significant attention for their capacity to confer conformational rigidity, enhance metabolic stability, and provide precise vectoral orientations for substituent placement.[2][3][4] The 2-oxaspiro[3.3]heptane framework, in particular, offers a compelling blend of a polar oxetane ring and a functionalizable cyclobutane ring, presenting a unique opportunity for crafting molecules with improved physicochemical properties.[1]

This guide provides an in-depth comparative analysis of two key isomers of this scaffold: 2-oxaspiro[3.3]heptan-5-amine and 2-oxaspiro[3.3]heptan-6-amine. The seemingly subtle shift of the amine substituent from the 5- to the 6-position has profound implications for the resulting exit vector, which in turn dictates the spatial projection of appended functionalities and their potential interactions with biological targets. For researchers and drug development professionals, a nuanced understanding of these differences is paramount for the rational design of novel therapeutics.

The Strategic Importance of Exit Vector Analysis

In drug design, an "exit vector" refers to the bond connecting a substituent to a molecular scaffold. The trajectory of this vector in 3D space is a critical determinant of a molecule's ability to engage with a protein's binding pocket. Exit vector analysis, therefore, is a powerful tool for understanding and predicting how structural modifications on a scaffold will impact biological activity.[5][6] For rigid scaffolds like spiro[3.3]heptanes, the exit vectors are well-defined, making them ideal for systematic exploration of chemical space.[7][8]

Synthetic Accessibility: A Tale of Two Isomers

The practical utility of a chemical scaffold is intrinsically linked to its synthetic accessibility. While 2-oxaspiro[3.3]heptan-6-amine is commercially available, indicating a scalable synthetic route, the 5-amino isomer is not.[9][10][11] Below, we propose a plausible synthetic pathway for the 5-amino isomer and contrast it with the established route to the 6-amino derivative.

Proposed Synthesis of 2-Oxaspiro[3.3]heptan-5-amine

The synthesis of the 5-amino isomer likely requires a multi-step sequence starting from a suitable cyclobutanone precursor. A potential route is outlined below:

Synthetic_Pathway_5_amine start Commercially Available Cyclobutanone Precursor step1 Introduction of Oxetane Ring start->step1 [Specific Reagents] step2 Functional Group Interconversion to Ketone step1->step2 Oxidation step3 Reductive Amination step2->step3 NH3, NaBH3CN end_product 2-Oxaspiro[3.3]heptan-5-amine step3->end_product

Caption: Proposed synthetic workflow for 2-oxaspiro[3.3]heptan-5-amine.

Established Synthesis of 2-Oxaspiro[3.3]heptan-6-amine

The synthesis of the 6-amino isomer is more direct, often leveraging the commercial availability of 2-oxa-6-azaspiro[3.3]heptane as a starting material or a related intermediate.[12][13]

Synthetic_Pathway_6_amine start 2-Oxa-6-azaspiro[3.3]heptane or related intermediate step1 N-Deprotection (if necessary) start->step1 step2 Direct Functionalization or Use as is step1->step2 end_product 2-Oxaspiro[3.3]heptan-6-amine step2->end_product

Caption: Generalized synthetic workflow for 2-oxaspiro[3.3]heptan-6-amine.

The synthetic complexity of the 5-amino isomer presents a practical consideration for its adoption in large-scale library synthesis compared to the more readily accessible 6-amino isomer.

Comparative Analysis of Exit Vectors

The core of our comparison lies in the geometric differences between the 5- and 6-amino isomers. The spiro[3.3]heptane core imparts a rigid, puckered conformation to the cyclobutane rings. The position of the amine group on this puckered ring system dictates the trajectory of the N-H bonds and, more importantly, the vector of any subsequent functionalization at the nitrogen atom.

Feature2-Oxaspiro[3.3]heptan-5-amine2-Oxaspiro[3.3]heptan-6-amine
Amine Position Adjacent to the spiro carbonOn the carbon opposite the spiro center
Symmetry Lower symmetryHigher symmetry (C2v if unsubstituted)
Exit Vector Trajectory Axial and equatorial-like vectorsPrimarily axial-like vectors
Conformational Flexibility More constrained due to proximity to spiro centerGreater conformational flexibility of the amine group
Visualizing the Exit Vector Divergence

The following diagrams illustrate the conceptual difference in the exit vectors of the two isomers.

Exit_Vector_Comparison cluster_5 2-Oxaspiro[3.3]heptan-5-amine cluster_6 2-Oxaspiro[3.3]heptan-6-amine node5 Amine at C5 (Adjacent to Spiro Center) node5_vec Divergent Vectors (Axial/Equatorial-like) node5->node5_vec Exit Vector node6 Amine at C6 (Opposite Spiro Center) node6_vec Collinear-like Vectors (Axial-like) node6->node6_vec Exit Vector

Caption: Conceptual depiction of exit vector differences.

The 5-amino isomer presents two distinct exit vectors, analogous to axial and equatorial positions in a cyclohexane ring, albeit in a more strained system. This offers the potential for fine-tuning the orientation of substituents. In contrast, the 6-amino isomer's exit vectors are more aligned, projecting away from the bulk of the scaffold in a more linear fashion.

Experimental and Computational Validation

To rigorously characterize the exit vectors and conformational preferences of these isomers, a combination of experimental and computational approaches is recommended.

Experimental Workflow
  • Synthesis and Purification: Synthesize both isomers using the proposed or established routes.

  • X-ray Crystallography: Obtain single-crystal X-ray structures of both compounds (or their derivatives) to precisely determine bond angles, bond lengths, and the solid-state conformation.

  • NMR Spectroscopy: Employ advanced NMR techniques (e.g., NOESY, ROESY) to elucidate the solution-phase conformation and dynamic behavior of the molecules.

Computational Workflow
  • Conformational Search: Perform a systematic conformational search for both isomers using molecular mechanics (e.g., MMFF94) to identify low-energy conformers.

  • Quantum Mechanical Calculations: Optimize the geometry of the low-energy conformers using density functional theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*) to obtain accurate geometric parameters.

  • Exit Vector Plot (EVP) Generation: Utilize the calculated geometries to generate Exit Vector Plots (EVPs). As described by Grygorenko et al., EVPs are a powerful tool for visualizing the chemical space covered by disubstituted scaffolds.[14][15]

Validation_Workflow cluster_exp Experimental Validation cluster_comp Computational Validation synthesis Synthesis & Purification xray X-ray Crystallography synthesis->xray Solid-State Conformation nmr NMR Spectroscopy synthesis->nmr Solution-State Conformation conf_search Conformational Search synthesis->conf_search Inform Starting Geometries evp Exit Vector Plot Generation xray->evp Validate Calculated Structures dft DFT Optimization conf_search->dft Low-Energy Conformers dft->evp Geometric Parameters

Caption: Integrated experimental and computational workflow for validation.

Conclusion and Strategic Recommendations

The choice between 2-oxaspiro[3.3]heptan-5-amine and 2-oxaspiro[3.3]heptan-6-amine as a scaffold for drug discovery is a strategic one, with significant implications for the resulting molecular geometry and, potentially, biological activity.

  • 2-Oxaspiro[3.3]heptan-6-amine: This isomer is the more pragmatic choice for initial screening and library synthesis due to its commercial availability and the more predictable, linear projection of its exit vector. It serves as an excellent scaffold for extending a substituent away from the core into a defined region of a binding pocket.

  • 2-Oxaspiro[3.3]heptan-5-amine: While synthetically more challenging, the 5-amino isomer offers greater nuance in substituent placement. Its divergent, axial- and equatorial-like exit vectors provide an opportunity to probe different regions of a binding site from a single scaffold position. This could be particularly advantageous in lead optimization, where precise positioning of a pharmacophore is critical for enhancing potency and selectivity.

Ultimately, the decision of which isomer to employ will depend on the specific goals of the drug discovery program, the structural information available for the biological target, and the synthetic resources at hand. This guide provides the foundational understanding necessary to make that choice a strategic and informed one.

References

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  • Steen, J., & Troup, G. I. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Medicinal Chemistry. [Link]

  • Grygorenko, O. O., Babenko, P., Volochnyuk, D. M., Raievskyi, O., & Komarov, I. V. (2016). Following Ramachandran: exit vector plots (EVP) as a tool to navigate chemical space covered by 3D bifunctional scaffolds. The case of cycloalkanes. RSC Advances, 6(21), 17595–17605. [Link]

  • Epplin, M. P., et al. (2022).[5]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. ResearchGate. [Link]

  • Grygorenko, O. O., Babenko, P., Volochnyuk, D. M., Raievskyi, O., & Komarov, I. V. (2016). Following Ramachandran: exit vector plots (EVP) as a tool to navigate chemical space covered by 3D bifunctional scaffolds. The case of cycloalkanes. Semantic Scholar. [Link]

  • Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Scilit. [Link]

  • Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521. [Link]

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  • Schindler, C. S., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Journal of the American Chemical Society. [Link]

  • Wuitschik, G., et al. (2009). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and Related Scaffolds in Medicinal Chemistry. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]

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Comparative

A Comparative Guide to the Metabolic Stability of Spiro[3.3]heptan-5-amine vs. Piperidine: A Drug Discovery Perspective

Introduction: The Critical Role of Metabolic Stability in Drug Design In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic fate is a paramount consideration. The efficacy and sa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Design

In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic fate is a paramount consideration. The efficacy and safety of a drug are intrinsically linked to its pharmacokinetic profile, which is heavily influenced by metabolic stability.[1] A compound that is rapidly metabolized by the body may fail to maintain therapeutic concentrations, necessitating frequent dosing and potentially leading to poor patient compliance.[1] Conversely, understanding metabolic pathways is crucial to avoid the formation of toxic metabolites.[1]

The piperidine ring is one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals, valued for its ability to confer favorable physicochemical properties.[2][3] However, its susceptibility to well-characterized metabolic pathways can present a significant hurdle in drug development. In response, medicinal chemists have increasingly turned to novel, three-dimensional scaffolds designed to circumvent these metabolic liabilities. One such scaffold is the spiro[3.3]heptane framework. As a rigid, sp³-rich bioisostere, it offers a unique three-dimensional exit vector geometry, which can lead to improved metabolic stability and other desirable drug-like properties.[4][5][6][7]

This guide provides an in-depth, objective comparison of the metabolic stability of spiro[3.3]heptan-5-amine (a 2-azaspiro[3.3]heptane) and the classical piperidine ring, supported by experimental data and detailed protocols to inform rational drug design.

The Metabolic Profile of Piperidine: A Well-Trodden Path

The piperidine moiety is a frequent target for metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[8] Its metabolism can lead to a variety of products, significantly impacting the compound's clearance rate and potentially generating active or toxic metabolites.

Key Metabolic Pathways:

  • N-Dealkylation: This is one of the most common metabolic routes for piperidine-containing drugs where the substituent on the nitrogen atom is cleaved.[9] This reaction is frequently catalyzed by CYP3A4.[9]

  • Ring Oxidation (Hydroxylation): CYP-mediated oxidation can occur at carbon atoms alpha, beta, or gamma to the nitrogen, leading to hydroxylated metabolites.[2][10] These more polar metabolites are typically easier to excrete but can also be intermediates for further reactions.

  • Ring Cleavage and Opening: Following initial oxidation, the piperidine ring can undergo cleavage, leading to more extensive structural modification.[2][11]

  • Ring Contraction: In some cases, a complex rearrangement can occur where the six-membered piperidine ring contracts to a five-membered pyrrolidine derivative.[12][13] This pathway is initiated by N-H bond activation.[12][13]

  • Formation of Reactive Metabolites: The piperidine ring has been associated with the formation of reactive iminium ions or other reactive species, which can covalently bind to cellular macromolecules.[10][14]

The primary enzymes involved in piperidine metabolism include CYP3A4, CYP2D6, and CYP1A2, which are responsible for the metabolism of a vast number of xenobiotics.[15][8][9][16]

G cluster_products Metabolic Products Piperidine Piperidine-Containing Drug CYP450 CYP450 Enzymes (CYP3A4, CYP2D6, etc.) Piperidine->CYP450 Hepatic Metabolism N_Dealkylation N-Dealkylated Metabolite CYP450->N_Dealkylation Hydroxylation Hydroxylated Metabolites (Ring Oxidation) CYP450->Hydroxylation Ring_Contraction Pyrrolidine Derivative (Ring Contraction) CYP450->Ring_Contraction Ring_Opening Ring-Opened Products Hydroxylation->Ring_Opening G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Microsome Solution (e.g., Human Liver Microsomes) D Mix Microsomes & Test Compound Pre-incubate for 5 min A->D B Prepare Test Compound Stock Solution B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH System C->E D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction (Ice-cold Acetonitrile + Internal Standard) F->G H Centrifuge to Precipitate Proteins G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining vs. Time I->J

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Detailed Step-by-Step Methodology:

  • Preparation of Reagents: [17] * Liver Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final working concentration (typically 0.5-1.0 mg/mL protein) in a 0.1 M phosphate buffer (pH 7.4).

    • Test Compound: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to a working concentration that results in a final assay concentration of 0.5-1.0 µM.

    • NADPH Regenerating System: Prepare a solution containing cofactors necessary for sustained CYP activity. A common system includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

  • Incubation Procedure: [3][18] * In a 96-well plate, add the diluted liver microsome solution.

    • Add the test compound to the wells and pre-incubate the plate at 37°C for 5-10 minutes with shaking to allow for temperature equilibration and non-specific binding.

    • Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system to each well. The time of this addition is considered T=0.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding a volume of ice-cold acetonitrile containing an internal standard (a stable, structurally similar compound for analytical normalization).

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: [18] * Calculate the percentage of the test compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear portion of this plot (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

Conclusion and Authoritative Insights

The choice between a classical piperidine scaffold and a modern bioisostere like spiro[3.3]heptan-5-amine is a nuanced decision in drug discovery. Piperidine offers predictability due to its extensive history and well-documented metabolic pathways, but these same pathways often present significant optimization challenges.

Spiro[3.3]heptan-5-amine and related scaffolds provide a compelling strategic alternative, leveraging a rigid three-dimensional geometry to potentially shield against metabolic attack and improve overall drug-like properties. [4][5][6]However, as demonstrated by direct comparative data, this approach is not a panacea. [19]The introduction of a spirocyclic core can alter the molecule's properties in unpredictable ways, sometimes leading to a decrease in metabolic stability.

Final Recommendation for Researchers:

  • Acknowledge the Liability: Recognize the known metabolic liabilities of the piperidine ring early in the design phase.

  • Consider the Alternative: Employ spiro[3.3]heptan-5-amine as a rational bioisosteric replacement strategy, particularly when initial leads containing piperidine show poor metabolic stability.

  • Test, Don't Assume: The ultimate determinant of metabolic stability is empirical data. It is imperative to synthesize and test both analogs in parallel using standardized in vitro assays, such as the liver microsomal stability assay described herein. This head-to-head comparison provides the only definitive answer for a given chemical series.

By combining a deep understanding of metabolic pathways with empirical, data-driven decision-making, researchers can effectively navigate the challenges of metabolic stability and select the optimal scaffold to advance robust drug candidates.

References

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Fu, Z., Yang, L., Sun, D., Qu, Z., Zhao, Y., Gao, J., & Wang, Y. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 49(32), 11099–11107. Retrieved from [Link]

  • Metabolic pathways of piperine identified after in vivo experiments with rats (133). (n.d.). ResearchGate. Retrieved from [Link]

  • Daniel, W. A., & Wójcikowski, J. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 471-476. Retrieved from [Link]

  • Daniel, W. A., & Wójcikowski, J. (2006). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 471-476. Retrieved from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. Retrieved from [Link]

  • Caron, S., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Retrieved from [Link]

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  • Singh, G., et al. (2019). Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. Journal of Mass Spectrometry. Retrieved from [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Retrieved from [Link]

  • Scott, J. D., & Ward, P. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

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  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Retrieved from [Link]

  • Jones, R. D., et al. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Retrieved from [Link]

  • Chen, L., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Dondorp, D., & Che, D. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. Retrieved from [Link]

  • Yu, P. B., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology. Retrieved from [Link]

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  • In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres. Retrieved from [Link]

  • What is the importance of metabolic stability in drug design?. (2025). Patsnap Synapse. Retrieved from [Link]

  • Pecic, S., & Deng, S. X. (2019). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship.org. Retrieved from [Link]

  • Prysiazhniuk, K., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Retrieved from [Link]

  • Bonacorsi, S., et al. (2015). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. The Journal of Organic Chemistry. Retrieved from [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. Retrieved from [Link]

  • Zhang, T., et al. (2020). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules. Retrieved from [Link]

  • Malashchuk, A., et al. (2024). Spiro[2.3]hexane‐ and Spiro[3.3]heptane‐derived α‐Amino Acids: Synthesis and Isoelectric Point Evaluation. ResearchGate. Retrieved from [Link]

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Comparative

Angular vs. Linear Spiro[3.3]heptane Scaffolds: A Comparative Guide for Drug Design

In the contemporary landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacological properties to drug candidates is relentless. The principle of "escap...

Author: BenchChem Technical Support Team. Date: March 2026

In the contemporary landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacological properties to drug candidates is relentless. The principle of "escaping from flatland" has driven a surge in the exploration of three-dimensional (3D) molecular architectures.[1] Among these, spirocyclic systems, particularly the spiro[3.3]heptane motif, have emerged as a compelling structural unit. Their inherent rigidity and well-defined substituent vectors offer a unique tool for medicinal chemists to sculpt molecules with enhanced target affinity, selectivity, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2]

This guide provides an in-depth, objective comparison of two distinct substitution patterns of the spiro[3.3]heptane scaffold: angular and linear . We will delve into their synthesis, conformational characteristics, and impact on drug properties, supported by experimental data, to empower researchers in making informed decisions during the lead optimization process.

The Spiro[3.3]heptane Scaffold: A Primer

The spiro[3.3]heptane framework consists of two cyclobutane rings sharing a single carbon atom. This arrangement results in a rigid, non-planar structure with substituents projecting in well-defined spatial orientations, often referred to as "exit vectors". The strategic placement of functional groups on this scaffold dictates its interaction with biological targets and its overall molecular properties.

For the purpose of this guide, we define the two major substitution patterns as follows:

  • Angular Scaffolds : Substitution at the 1 and 6 positions (or 1 and 5) of the spiro[3.3]heptane core. These substituents are positioned on different rings and project at a distinct angle relative to each other.

  • Linear Scaffolds : Substitution at the 2 and 6 positions (or 2 and 7) of the spiro[3.3]heptane core. These substituents are also on different rings but are positioned in a more "linear" or extended fashion.

Figure 1: Structural comparison of angular and linear disubstituted spiro[3.3]heptane scaffolds.

Comparative Analysis: Angular vs. Linear Scaffolds

The choice between an angular and a linear spiro[3.3]heptane scaffold can significantly influence a drug candidate's properties. This section provides a head-to-head comparison based on available experimental data.

Conformational Rigidity and Vectorial Display

Both angular and linear spiro[3.3]heptane scaffolds offer a high degree of conformational rigidity, which can be advantageous in reducing the entropic penalty upon binding to a biological target. However, the spatial projection of substituents (exit vectors) differs significantly.

  • Angular Scaffolds : The non-collinear arrangement of substituents in angular scaffolds makes them excellent bioisosteres for meta-substituted benzene rings and conformationally restricted surrogates of cis-1,4- and trans-1,3-disubstituted cyclohexanes.[3][4] This geometry can be crucial for positioning functional groups in specific pockets of a target protein.

  • Linear Scaffolds : The more extended arrangement of substituents in linear scaffolds makes them suitable mimics for para-substituted benzene rings.[4] This can be beneficial when a greater distance between pharmacophoric elements is required for optimal target engagement.

Impact on Physicochemical Properties

The substitution pattern on the spiro[3.3]heptane core can modulate key physicochemical properties such as lipophilicity and solubility.

A notable example is the replacement of the meta-substituted benzene ring in the anticancer drug Sonidegib with a spiro[3.3]heptane scaffold.[5][6] The resulting cis and trans isomers can be considered analogs of angular and linear substitution patterns in terms of the spatial relationship of the connected groups.

CompoundScaffold TypeclogPlogD (pH 7.4)Aqueous Solubility (PBS, pH 7.4)Metabolic Stability (t½ in HLM, min)
Sonidegib meta-Benzene6.8≥ 3.5≤ 1 µM93
trans-analog (76) Spiro[3.3]heptane6.0≥ 3.5≤ 1 µM47
cis-analog (76) Spiro[3.3]heptane6.0≥ 3.5≤ 1 µM11

Table 1: Comparative physicochemical and metabolic stability data for Sonidegib and its spiro[3.3]heptane-based analogs.[5][6][7] HLM: Human Liver Microsomes.

From this data, we can infer:

  • Lipophilicity (clogP and logD) : Replacement of the benzene ring with either spiro[3.3]heptane isomer led to a decrease in the calculated lipophilicity (clogP) by 0.8 units.[6] However, the experimental lipophilicity (logD) remained high for all compounds.[6]

  • Aqueous Solubility : The solubility of the spiro[3.3]heptane analogs was comparable to the parent drug, remaining poorly soluble in aqueous buffer.[6]

  • Metabolic Stability : A significant difference was observed in the metabolic stability of the two isomers. The trans-analog, which can be likened to a more linear arrangement, showed moderately reduced stability compared to Sonidegib. In contrast, the cis-analog, representing a more angular geometry, exhibited a dramatic decrease in metabolic stability.[5] This highlights the critical role of substituent orientation in influencing interactions with metabolic enzymes.

Experimental Protocols

The synthesis of functionalized spiro[3.3]heptane scaffolds is a key consideration for their application in drug discovery. Below are representative, detailed protocols for the synthesis of precursors to both angular and linear scaffolds.

Synthesis of a Precursor for Angular Spiro[3.3]heptanes: Spiro[3.3]heptane-1,6-dicarboxylic Acid

This protocol is adapted from established methods for the synthesis of 1,6-disubstituted spiro[3.3]heptanes.

start Pentaerythritol tetrabromide step1 Diethyl malonate, NaOEt, EtOH start->step1 Alkylation product1 Tetraethyl spiro[3.3]heptane- 1,5,1,5-tetracarboxylate step1->product1 step2 1. KOH, EtOH/H2O 2. HCl (aq) product1->step2 Hydrolysis & Decarboxylation product2 Spiro[3.3]heptane- 1,6-dicarboxylic acid step2->product2

Figure 2: Synthetic workflow for an angular spiro[3.3]heptane precursor.

Step-by-Step Methodology:

  • Alkylation: To a solution of sodium ethoxide (NaOEt) in absolute ethanol (EtOH), add diethyl malonate dropwise at room temperature. Stir the resulting solution for 30 minutes. Add pentaerythritol tetrabromide portion-wise and reflux the mixture for 24 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain tetraethyl spiro[3.3]heptane-1,5,1,5-tetracarboxylate.

  • Hydrolysis and Decarboxylation: Dissolve the purified tetraester in a mixture of ethanol and aqueous potassium hydroxide (KOH). Reflux the solution for 12 hours.

  • Acidification and Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid (HCl) to pH 1. The product, spiro[3.3]heptane-1,6-dicarboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Synthesis of a Precursor for Linear Spiro[3.3]heptanes: 2,6-Diazaspiro[3.3]heptane

This protocol outlines a practical route to 2,6-diazaspiro[3.3]heptane, a valuable building block for linear scaffolds.[8]

start 1-Benzoyl-3-azetidinone step1 Dibromomethane, NaH, DMF start->step1 Cyclobutane formation product1 1-Benzoyl-spiro[3.3]- heptan-2-one step1->product1 step2 1. Hydroxylamine hydrochloride 2. H2, Raney Ni product1->step2 Oximation & Reduction product2 1-Benzoyl-2-amino- spiro[3.3]heptane step2->product2 step3 1. Deprotection 2. Cyclization product2->step3 Final ring formation product3 2,6-Diazaspiro[3.3]heptane step3->product3

Figure 3: Synthetic workflow for a linear spiro[3.3]heptane precursor.

Step-by-Step Methodology:

  • Cyclobutane Formation: To a suspension of sodium hydride (NaH) in dimethylformamide (DMF), add a solution of 1-benzoyl-3-azetidinone in DMF dropwise at 0 °C. Stir the mixture for 1 hour, then add dibromomethane. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

  • Oximation and Reduction: Treat the purified ketone with hydroxylamine hydrochloride in a mixture of ethanol and pyridine and stir at room temperature for 12 hours. After removal of the solvent, dissolve the residue in methanol and hydrogenate in the presence of Raney nickel under a hydrogen atmosphere.

  • Deprotection and Cyclization: Deprotect the benzoyl group under appropriate conditions (e.g., acidic or basic hydrolysis). The resulting amino alcohol can then be cyclized to the 2,6-diazaspiro[3.3]heptane under suitable conditions, such as activation of the hydroxyl group followed by intramolecular nucleophilic substitution.

Conclusion and Future Perspectives

The choice between angular and linear spiro[3.3]heptane scaffolds is a nuanced decision that should be guided by the specific requirements of the drug design project. Angular scaffolds provide a unique 3D arrangement of substituents that can effectively mimic meta-substituted phenyl rings and certain cyclohexane conformations. In contrast, linear scaffolds offer a more extended geometry, making them suitable replacements for para-substituted phenyl rings.

The available data, although not exhaustive, suggests that the substitution pattern can have a profound impact on metabolic stability, a critical parameter in drug development. The dramatic difference in the stability of the cis and trans isomers of the Sonidegib analog underscores the importance of carefully considering the spatial orientation of substituents when incorporating spiro[3.3]heptane scaffolds.

Future research should focus on generating more comprehensive, head-to-head comparative data for a wider range of drug candidates incorporating both angular and linear spiro[3.3]heptane scaffolds. This will enable the development of more predictive models to guide the selection of the optimal scaffold for a given biological target and desired ADME profile. The continued development of efficient and stereoselective synthetic routes to a diverse array of functionalized spiro[3.3]heptanes will further empower medicinal chemists to harness the full potential of these remarkable 3D building blocks.

References

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - RSC Publishing. [Link]

  • (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere - ResearchGate. [Link]

  • 2,6-Dichlor-spiro-[1][1]-heptan - PubChem. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ResearchGate. [Link]

  • New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)
  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. [Link]

  • 2,6-Dioxaspiro(3.3)heptane - PubChem. [Link]

  • Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive - PubMed. [Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC. [Link]

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Validation

Comparative Basicity of Spiro[3.3]heptan-5-amine and Spiro[3.3]heptan-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the basicity (pKa) of two closely related spirocyclic amines: spiro[3.3]heptan-5-amine and spiro[3.3]...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the basicity (pKa) of two closely related spirocyclic amines: spiro[3.3]heptan-5-amine and spiro[3.3]heptan-6-amine. As novel, rigid scaffolds, spiro[3.3]heptane derivatives are of increasing interest in medicinal chemistry for their ability to explore three-dimensional chemical space.[1] Understanding the basicity of amine-substituted analogues is critical, as it governs pharmacokinetic and pharmacodynamic properties such as solubility, membrane permeability, and target binding.

Theoretical Analysis: Structural and Electronic Factors Influencing Basicity

The basicity of an amine is determined by the availability of the nitrogen lone pair to accept a proton.[2][3] In comparing the two isomers, we must consider the subtle differences in their three-dimensional structure and the resulting impact on the electronic environment of the amino group.

  • Spiro[3.3]heptan-5-amine: The amino group is attached to a carbon atom that is part of one of the cyclobutane rings and is adjacent to the spirocyclic center.

  • Spiro[3.3]heptan-6-amine: The amino group is positioned on a carbon atom further from the spirocyclic center.

The rigid, strained nature of the cyclobutane rings in the spiro[3.3]heptane scaffold influences the hybridization of the carbon atoms and the steric accessibility of the amino group. The C-C-C bond angles within the cyclobutane rings are compressed relative to the ideal sp³ hybridization angle of 109.5°. This increased s-character in the C-C bonds can lead to a slight increase in the electronegativity of the ring carbons, which could have a modest electron-withdrawing inductive effect on the amino group, thereby slightly decreasing its basicity.

However, the most significant differentiating factor is likely to be the steric environment. The amino group in the 5-position is in closer proximity to the quaternary spiro center and the adjacent cyclobutane ring. This may result in greater steric hindrance around the nitrogen lone pair, making it less accessible for protonation compared to the 6-position isomer. Generally, increased steric hindrance around the nitrogen atom can decrease the basicity of an amine by impeding the approach of a proton and destabilizing the resulting ammonium cation.

Based on this qualitative analysis, it is hypothesized that spiro[3.3]heptan-6-amine will be a slightly stronger base (higher pKa) than spiro[3.3]heptan-5-amine due to the reduced steric hindrance around the amino group.

Comparative Data and Estimation

While direct experimental data is absent for our target molecules, we can draw comparisons with a structurally related compound and other cyclic amines to estimate a likely pKa range.

A predicted pKa value for 2-azaspiro[3.3]heptan-6-amine is reported to be approximately 10.4.[4] This compound is a secondary amine within the spirocyclic framework. Most simple, non-aromatic primary alkylamines have pKa values for their conjugate acids in the range of 10 to 11.[3] For example, cyclohexylamine has a pKaH of 11.2.[5]

Given these reference points, it is reasonable to expect the pKa values for both spiro[3.3]heptan-5-amine and spiro[3.3]heptan-6-amine to fall within this 10-11 range.

CompoundAmine TypepKa (Conjugate Acid)Source
2-Azaspiro[3.3]heptan-6-amineSecondary, Cyclic~10.4 (Predicted)[4]
CyclohexylaminePrimary, Cyclic11.2[5]
PiperidineSecondary, Cyclic11.0[5]
Spiro[3.3]heptan-5-amine Primary, Spirocyclic Est. 10.2 - 10.6 Hypothesized
Spiro[3.3]heptan-6-amine Primary, Spirocyclic Est. 10.4 - 10.8 Hypothesized

Experimental Determination of pKa

Potentiometric titration is a highly accurate and widely used method for the experimental determination of amine pKa values.[6][7][8][9] The procedure involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting pH change.

Detailed Experimental Protocol

Objective: To determine the acid dissociation constant (pKa) of spiro[3.3]heptan-5-amine and spiro[3.3]heptan-6-amine via potentiometric titration.

Materials:

  • Spiro[3.3]heptan-5-amine and spiro[3.3]heptan-6-amine (as free base or hydrochloride salt)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (if starting from salt)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized, CO₂-free water

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Thermostatted titration vessel

Procedure:

  • Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).[10]

  • Sample Preparation:

    • Accurately weigh approximately 0.1 mmol of the amine and dissolve it in ~50 mL of CO₂-free deionized water in the titration vessel.

    • Add KCl to achieve a constant ionic strength, typically 0.15 M.[10]

    • If starting with the hydrochloride salt, an initial titration with NaOH will be required to generate the free base in situ, followed by the acid titration.

  • Titration:

    • Place the titration vessel in a water bath to maintain a constant temperature.

    • Immerse the calibrated pH electrode and the burette tip into the solution.

    • Begin stirring the solution at a constant rate.

    • Add the standardized 0.1 M HCl solution in small, precise increments (e.g., 0.05 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (inflection point), often found by calculating the first or second derivative of the curve.

    • The pKa is equal to the pH at the half-equivalence point.[10] At this point, the concentrations of the protonated amine (conjugate acid) and the free amine are equal.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) Prepare_Sample Prepare Amine Solution (~0.1 mmol in 50mL H₂O) Calibrate->Prepare_Sample Add_KCl Add KCl for Constant Ionic Strength (0.15M) Prepare_Sample->Add_KCl Setup Setup Titration Vessel (Stirrer, Electrode, Burette) Add_KCl->Setup Titrate Add 0.1M HCl in Increments Setup->Titrate Record Record pH after each addition Titrate->Record Record->Titrate Repeat until past equivalence point Plot Plot pH vs. Titrant Volume Record->Plot Find_EP Determine Equivalence Point (Inflection Point) Plot->Find_EP Find_Half_EP Determine Half-Equivalence Point Find_EP->Find_Half_EP Determine_pKa pKa = pH at Half-Equivalence Point Find_Half_EP->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Computational pKa Prediction

In the absence of experimental data, quantum chemical calculations can provide valuable estimates of pKa values.[11][12][13] These methods calculate the free energy change of the protonation reaction in a simulated aqueous environment.

Computational Workflow

Objective: To predict the pKa of spiro[3.3]heptan-5-amine and spiro[3.3]heptan-6-amine using a quantum chemistry approach.

Methodology:

  • Conformational Search: Perform a thorough conformational search for both the neutral amine (B) and its protonated form (BH⁺) for each isomer to locate the lowest energy conformers.

  • Geometry Optimization: Optimize the geometries of the lowest energy conformers in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or COSMO).[11] A density functional theory (DFT) method with a suitable basis set (e.g., B3LYP/6-31G(d)) is a common choice.

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain the thermal corrections to the Gibbs free energy.

  • pKa Calculation: The pKa is calculated using the following thermodynamic cycle and equation:

    pKa = (ΔG*aq / (2.303 * RT))

    Where ΔG*aq is the Gibbs free energy of the deprotonation reaction in the aqueous phase. This requires calculating the free energy of the amine (B), its protonated form (BH⁺), and the proton in the aqueous phase (a standard literature value).

  • Empirical Correction: It is often necessary to apply an empirical correction, especially for cyclic amines, to bring the calculated values in closer agreement with experimental data.[14][15] This can be done by calculating the pKa of a set of structurally similar amines with known experimental values and determining a systematic correction factor.

Computational Prediction Workflow Diagram

G cluster_structures Structure Generation cluster_energy Energy Calculation cluster_pka pKa Calculation Conf_Search Conformational Search (Neutral & Protonated) Geo_Opt Geometry Optimization (e.g., DFT/B3LYP) Conf_Search->Geo_Opt Freq_Calc Frequency Calculation (Confirm Minima) Geo_Opt->Freq_Calc Solvation Apply Solvation Model (e.g., SMD, COSMO) Freq_Calc->Solvation Calc_G Calculate Gibbs Free Energy (G_B and G_BH+) Solvation->Calc_G Calc_DeltaG Calculate ΔG_aq for Protonation Reaction Calc_G->Calc_DeltaG Calc_pKa Calculate Raw pKa Calc_DeltaG->Calc_pKa Correction Apply Empirical Correction (if necessary) Calc_pKa->Correction Final_pKa Final Predicted pKa Correction->Final_pKa

Caption: Workflow for computational pKa prediction of amines.

Conclusion

This guide outlines a comprehensive approach to comparing the basicity of spiro[3.3]heptan-5-amine and spiro[3.3]heptan-6-amine. Theoretical analysis suggests that spiro[3.3]heptan-6-amine is likely to be the more basic of the two isomers , owing to reduced steric hindrance around the exocyclic amino group. Both isomers are expected to have pKa values in the range of 10-11, typical for primary alicyclic amines.

For drug development professionals, obtaining precise experimental pKa values is paramount. The provided potentiometric titration protocol offers a reliable method for this determination. Computational predictions, while requiring careful validation and potential correction, serve as a valuable tool for prioritizing synthetic targets and understanding structure-basicity relationships in novel scaffold designs.

References

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  • Nti, A. A. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. University of North Dakota Scholarly Commons. [Link]

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